2-Fluorothiobenzamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-fluorobenzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNS/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMYDFIJEIAQCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=S)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370519 | |
| Record name | 2-Fluorothiobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75907-82-3 | |
| Record name | 2-Fluorothiobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 75907-82-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Fluorothiobenzamide: A Comprehensive Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluorothiobenzamide is a fluorinated aromatic thioamide that holds potential for a variety of research applications, particularly in the fields of medicinal chemistry and drug development. The introduction of a fluorine atom onto the benzamide scaffold can significantly alter its physicochemical properties, influencing its biological activity, metabolic stability, and membrane permeability. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details on experimental protocols for their determination, and a summary of its potential research applications based on the activities of structurally related compounds.
Physicochemical Properties
Core Physicochemical Data
| Property | Value | Source |
| Chemical Formula | C₇H₆FNS | PubChem[1][2] |
| Molecular Weight | 155.19 g/mol | PubChem[1][2] |
| IUPAC Name | 2-fluorobenzenecarbothioamide | PubChem[1][2] |
| CAS Number | 75907-82-3 | PubChem[1][2] |
| Crystal Structure | Monoclinic | Crystallography Open Database (via PubChem)[1] |
| XLogP3 (Computed) | 1.9 | PubChem[1] |
| Topological Polar Surface Area | 58.1 Ų | PubChem[1][2] |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed) |
| Rotatable Bond Count | 1 | PubChem (Computed) |
Note: Experimental values for melting point, boiling point, and solubility in various solvents are not consistently reported in publicly available literature. Researchers are advised to determine these properties experimentally for their specific applications.
Experimental Protocols
Accurate determination of physicochemical properties is crucial for reproducible research. Below are detailed methodologies for key experiments.
Synthesis of this compound
A common method for the synthesis of thioamides from the corresponding amides involves the use of a thionating agent.
Workflow for Synthesis:
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluorobenzamide in dry toluene.
-
Addition of Thionating Agent: Add Lawesson's reagent (or an alternative thionating agent like Phosphorus Pentasulfide) to the solution. The molar ratio of the thionating agent to the amide is typically 0.5:1.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Determination of Physicochemical Properties
Workflow for Property Determination:
Detailed Methodologies:
-
Melting Point: The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.
-
Solubility:
-
Prepare saturated solutions of this compound in various solvents (e.g., water, ethanol, DMSO) at a constant temperature.
-
Equilibrate the solutions for a sufficient time (e.g., 24 hours) with continuous stirring.
-
Filter the solutions to remove any undissolved solid.
-
Determine the concentration of the dissolved compound in a known volume of the filtrate. This can be done gravimetrically by evaporating the solvent and weighing the residue, or by a suitable analytical technique like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) with a calibration curve.
-
-
pKa Determination: The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-Vis spectrophotometry.
-
Potentiometric Titration: A solution of the compound is titrated with a standard acid or base, and the pH is monitored with a pH meter. The pKa is determined from the midpoint of the titration curve.
-
Spectrophotometric Method: The UV-Vis spectrum of the compound is recorded at various pH values. The pKa is calculated from the changes in absorbance at a specific wavelength corresponding to the protonated and deprotonated forms of the molecule.
-
-
LogP (Octanol-Water Partition Coefficient) Determination: The shake-flask method is the standard procedure.
-
Prepare a solution of this compound in a mixture of n-octanol and water.
-
The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to separate.
-
The concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
The logP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Research Applications
While specific studies on this compound are limited, the broader class of thioamides and fluorinated aromatic compounds have been extensively investigated for various biological activities. These studies provide a strong rationale for exploring the potential of this compound in several research areas.
Potential as an Antimicrobial Agent
Derivatives of benzamides and thioamides have demonstrated promising antibacterial and antifungal activities. The introduction of fluorine can enhance these properties.
Hypothesized Mechanism of Action (Antimicrobial):
-
Antibacterial Activity: Studies on related compounds like fluorobenzoylthiosemicarbazides have shown activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[3]. 2-Aminobenzamide derivatives have also been screened for their antibacterial potential[4].
-
Antifungal Activity: Thiobenzamide derivatives have been investigated for their antifungal properties[5]. Research on 2-aminobenzamide derivatives has also demonstrated their potential against various fungal strains[4].
Potential as an Enzyme Inhibitor
The thioamide functional group can interact with the active sites of various enzymes. Fluorination can further modulate these interactions.
Enzyme Inhibition Workflow:
References
- 1. This compound | C7H6FNS | CID 2734821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effect of Enzyme Inhibition on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 3. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis and Structural Characterization of 2-Fluorothiobenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and structural elucidation of 2-Fluorothiobenzamide, a sulfur-containing organic compound with potential applications in medicinal chemistry and materials science. Thioamides, like this compound, are recognized as important isosteres of amides in drug design, often leading to enhanced biological activity and improved pharmacokinetic properties.[1] This document details a reliable synthetic protocol and the analytical techniques used for its comprehensive structural characterization.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the thionation of the corresponding amide, 2-fluorobenzamide, using Lawesson's reagent. This method is widely favored for its mild reaction conditions and high yields compared to other thionating agents like phosphorus pentasulfide.[1][2]
Synthesis Workflow
References
Investigating the Biological Activity of 2-Fluorothiobenzamide Derivatives: A Technical Guide
A comprehensive review of available scientific literature reveals a significant gap in the exploration of the biological activities of 2-Fluorothiobenzamide derivatives. Despite extensive searches for data on their synthesis, antimicrobial properties, anticancer potential, and enzyme inhibition capabilities, no specific studies detailing the biological evaluation of this class of compounds were identified.
This technical guide, therefore, aims to provide a foundational understanding by summarizing the known biological activities of structurally related compounds, namely fluorinated benzamides and thiobenzamides. This information can serve as a valuable starting point for researchers and drug development professionals interested in exploring the potential of this compound derivatives. The guide will present available quantitative data, outline relevant experimental protocols, and visualize pertinent biological pathways based on these related compound classes.
Biological Activities of Structurally Related Compounds
While direct data on this compound derivatives is unavailable, studies on analogous compounds suggest potential avenues for investigation.
Antimicrobial Activity
Fluorobenzoylthiosemicarbazides, which share a fluorinated phenyl ring and a thioamide-like functional group, have demonstrated antibacterial activity, particularly against Gram-positive bacteria. For instance, certain trifluoromethyl-substituted derivatives have shown significant activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentrations (MICs) ranging from 7.82 to 31.25 μg/mL.[1]
Table 1: Antimicrobial Activity of Related Fluorobenzoylthiosemicarbazides
| Compound Class | Bacterial Strain | MIC (μg/mL) |
| Trifluoromethyl-substituted fluorobenzoylthiosemicarbazides | Staphylococcus aureus (including MRSA) | 7.82 - 31.25 |
Data extrapolated from studies on structurally similar compounds.
Anticancer Activity
Benzamide and thiobenzamide scaffolds are present in numerous compounds with demonstrated anticancer properties. For example, various 2,3-dihydropyrido[2,3-d]pyrimidine-4-one and pyrrolo[2,1-b][1][2]benzothiazole derivatives, which can be synthesized from benzothiazole precursors, have shown cytotoxicity against lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines.[3] Certain derivatives exhibited higher cytotoxicity than the standard drug doxorubicin.[3]
Table 2: Anticancer Activity of Structurally Related Benzothiazole Derivatives
| Compound Class | Cancer Cell Line | Activity |
| 2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivatives | NCI-H460, HepG2, HCT-116 | Higher cytotoxicity than doxorubicin |
| Pyrrolo[2,1-b][1][2]benzothiazole derivatives | NCI-H460, HepG2, HCT-116 | Higher cytotoxicity than doxorubicin |
Data extrapolated from studies on structurally similar compounds.
Enzyme Inhibition
The benzamide moiety is a well-known pharmacophore in various enzyme inhibitors. For example, N-substituted benzimidazole derivatives have been evaluated for their inhibitory activity against enzymes like α-glucosidase.[4] The thioamide group is also present in inhibitors of various enzymes. While no specific enzyme inhibition data for this compound derivatives exists, the structural features suggest potential for targeting a range of enzymes.
Experimental Protocols
Based on the methodologies employed for related compounds, the following experimental protocols would be relevant for investigating the biological activity of novel this compound derivatives.
General Synthesis of Thiobenzamide Derivatives
A common route for the synthesis of thiobenzamides involves the reaction of the corresponding benzamide with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide.
Antimicrobial Susceptibility Testing
The antimicrobial activity of synthesized compounds can be determined using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[1]
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity can be evaluated by assessing the cytotoxicity of the compounds against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]
Potential Signaling Pathways and Mechanisms of Action
Based on the activities of related benzamide and thiobenzamide compounds, this compound derivatives could potentially exert their biological effects through various mechanisms.
Inhibition of Bacterial Cell Division
Some benzamide derivatives are known to target FtsZ, a key protein in bacterial cell division. Inhibition of FtsZ disrupts the formation of the Z-ring, which is essential for bacterial cytokinesis, leading to bacterial cell death.
Induction of Apoptosis in Cancer Cells
Many anticancer agents, including those with benzamide scaffolds, induce apoptosis (programmed cell death) in cancer cells. This can occur through various signaling pathways, often involving the activation of caspases and regulation of pro- and anti-apoptotic proteins.
Conclusion and Future Directions
The lack of specific research on this compound derivatives presents a clear opportunity for novel investigations in medicinal chemistry. The structural similarities to known bioactive compounds, such as fluorinated benzamides and thiobenzamides, suggest that this class of molecules may possess valuable antimicrobial, anticancer, or enzyme-inhibitory properties.
Future research should focus on:
-
Synthesis and characterization of a library of this compound derivatives with diverse substitutions.
-
Screening of these derivatives against a panel of clinically relevant bacterial and fungal strains to determine their antimicrobial spectrum and potency.
-
Evaluation of their cytotoxic effects on various cancer cell lines to identify potential anticancer lead compounds.
-
Investigation of their inhibitory activity against specific enzymes implicated in disease pathogenesis.
-
Structure-activity relationship (SAR) studies to understand the influence of different functional groups on biological activity.
By systematically exploring the biological potential of this compound derivatives, new therapeutic agents with improved efficacy and novel mechanisms of action may be discovered. This technical guide serves as a foundational resource to stimulate and guide such future research endeavors.
References
- 1. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanism of Action of Thioamide Compounds: A Technical Guide for Drug Development Professionals
An in-depth technical guide or whitepaper on the core.
Thioamides are a versatile class of sulfur-containing compounds that serve as important therapeutic agents.[1][2][3] As isosteres of amides, they possess unique physicochemical properties that have been leveraged in drug design to target a range of diseases.[1][4] This guide provides a detailed overview of the mechanisms of action for two principal classes of thioamide drugs: the antithyroid thionamides used to treat hyperthyroidism and the antitubercular agents used against Mycobacterium tuberculosis.
Antithyroid Thioamides: Methimazole and Propylthiouracil
The most prominent thioamides in clinical use are the thionamides, which include methimazole (MMI), its prodrug carbimazole, and propylthiouracil (PTU).[5][6][7] These drugs are the mainstay for managing hyperthyroidism, particularly in conditions like Graves' disease.[7][8][9]
Core Mechanism: Inhibition of Thyroid Peroxidase (TPO)
The primary mechanism of action for all antithyroid thionamides is the potent inhibition of thyroid peroxidase (TPO), a critical enzyme in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[2][8][10][11][12][13][14][15][16] By targeting TPO, these drugs disrupt multiple key steps in thyroid hormone biosynthesis.[17][18]
The inhibitory process includes:
-
Inhibition of Iodide Oxidation: Thionamides prevent TPO from catalyzing the oxidation of iodide ions (I⁻) to reactive iodine (I₂), a necessary first step for hormone synthesis.[5][8][9][17]
-
Prevention of Organification: They block the incorporation of oxidized iodine into tyrosine residues on the thyroglobulin protein scaffold.[5][6][9][16]
-
Blockade of Coupling: The drugs inhibit the TPO-mediated coupling of iodotyrosine residues (monoiodotyrosine and diiodotyrosine) to form the final T4 and T3 hormones.[5][7][11][13][16]
It is important to note that these drugs inhibit the synthesis of new hormones but do not affect the release of pre-formed T4 and T3 stored in the thyroid colloid.[14][15][18] Consequently, the therapeutic effects may take several weeks to become fully apparent.[8]
Unique Mechanism of Propylthiouracil (PTU)
In addition to inhibiting TPO, propylthiouracil has a distinct peripheral action.[10] PTU inhibits the enzyme type 1 5'-deiodinase, which is responsible for the conversion of T4 to the more biologically active T3 in peripheral tissues.[5][9][13][14][15] This dual mechanism makes PTU particularly useful in severe cases of hyperthyroidism, such as thyroid storm.[9][14][15]
Signaling Pathway Visualization
The following diagram illustrates the points of inhibition by methimazole and propylthiouracil in the thyroid hormone synthesis pathway.
Antitubercular Thioamides: Ethionamide
Ethionamide (ETH) is a critical second-line drug for treating multidrug-resistant tuberculosis.[19] Unlike the antithyroid drugs, ethionamide is a prodrug that must be activated to exert its therapeutic effect.[19][20][21]
Core Mechanism: Inhibition of Mycolic Acid Synthesis
The bactericidal activity of ethionamide stems from its ability to disrupt the synthesis of mycolic acids, which are unique and essential long-chain fatty acids in the cell wall of Mycobacterium tuberculosis.[19][20][22]
The mechanism involves a multi-step process:
-
Activation: Ethionamide diffuses into the mycobacterium and is activated by the enzyme EthA, a monooxygenase.[19][20][21][22] This activation converts ETH into a reactive S-oxide metabolite.[21]
-
Adduct Formation: The activated metabolite subsequently reacts with nicotinamide adenine dinucleotide (NAD⁺) to form a covalent ETH-NAD adduct.[4][22]
-
Target Inhibition: This ETH-NAD adduct specifically targets and inhibits the enoyl-acyl carrier protein reductase, known as InhA.[4][20][22]
-
Cell Wall Disruption: InhA is a pivotal enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for elongating the fatty acid precursors of mycolic acids.[20] By inhibiting InhA, ethionamide effectively halts mycolic acid production, compromising the structural integrity of the bacterial cell wall and leading to cell death.[19][20]
Activation and Target Pathway Visualization
The diagram below outlines the activation cascade and subsequent target inhibition by ethionamide.
Quantitative Analysis of Thioamide Activity
The potency of thioamide compounds, particularly the antithyroid drugs, is commonly quantified by their half-maximal inhibitory concentration (IC50) against their target enzyme.
Table 1: In Vitro Inhibition of Peroxidase Activity by Antithyroid Thioamides
The following table summarizes reported IC50 values for methimazole and propylthiouracil against thyroid peroxidase (TPO) or the model enzyme lactoperoxidase (LPO).
| Compound | Enzyme Target | Assay Type | IC50 (µM) | Reference(s) |
| Methimazole (MMI) | Rat TPO | AUR-TPO Assay | 0.11 | [23] |
| Methimazole (MMI) | Porcine TPO | Iodide Oxidation | 4 | [24] |
| Methimazole (MMI) | Vitamin K Epoxide Reductase | In Vitro Enzyme Assay | 25 | [25] |
| Propylthiouracil (PTU) | Rat TPO | AUR-TPO Assay | 1.2 | [23] |
| Propylthiouracil (PTU) | Porcine TPO | Iodide Oxidation | 10 | [24] |
| Propylthiouracil (PTU) | Vitamin K Dependent Carboxylation | In Vitro Enzyme Assay | 2000 | [25] |
Note: IC50 values can vary based on the specific enzyme source, substrate, and experimental conditions.
Experimental Protocols: TPO Inhibition Assay
Determining the inhibitory potential of thioamides against TPO is a foundational step in their characterization. The guaiacol peroxidation assay is a standard colorimetric method used for this purpose.
Principle
TPO catalyzes the hydrogen peroxide (H₂O₂)-mediated oxidation of guaiacol, which results in the formation of a colored product, tetraguaiacol.[26][27] The rate of this reaction, measured by an increase in absorbance at 470 nm, is inversely proportional to the activity of the TPO inhibitor present.
Detailed Methodology
-
Reagent Preparation:
-
Prepare a phosphate buffer (e.g., 100 mM, pH 7.4).
-
Prepare a stock solution of the TPO enzyme (or LPO) in the buffer.
-
Prepare a stock solution of guaiacol substrate (e.g., 15 mM).
-
Prepare a stock solution of hydrogen peroxide (H₂O₂) (e.g., 10 mM).
-
Prepare serial dilutions of the thioamide inhibitor (e.g., MMI, PTU) in the appropriate solvent (e.g., DMSO), followed by further dilution in buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the phosphate buffer.
-
Add the thioamide inhibitor solution at various final concentrations. Include a vehicle control (no inhibitor).
-
Add the TPO enzyme solution and incubate for a defined pre-incubation period (e.g., 10 minutes at room temperature) to allow for inhibitor-enzyme interaction.
-
Add the guaiacol solution to all wells.[18]
-
Initiate the reaction by adding the H₂O₂ solution.[18]
-
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometer.
-
Measure the change in absorbance at 470 nm over a set period (e.g., 5-10 minutes) in kinetic mode.[18]
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each concentration from the linear portion of the absorbance vs. time curve.
-
Normalize the rates to the vehicle control to determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[18]
-
Experimental Workflow Visualization
References
- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioamide [bionity.com]
- 3. Thioamide - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Anti-thyroid Drugs - BioPharma Notes [biopharmanotes.com]
- 8. Thiamazole - Wikipedia [en.wikipedia.org]
- 9. How to use thionamide anti-thyroid drug in the young– what’s new? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. What is the mechanism of Methimazole? [synapse.patsnap.com]
- 13. What is the mechanism of Propylthiouracil? [synapse.patsnap.com]
- 14. droracle.ai [droracle.ai]
- 15. drugs.com [drugs.com]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. Pharmacology of Thionamides | Pharmacology Mentor [pharmacologymentor.com]
- 18. benchchem.com [benchchem.com]
- 19. What is Ethionamide used for? [synapse.patsnap.com]
- 20. What is the mechanism of Ethionamide? [synapse.patsnap.com]
- 21. Metabolism of the antituberculosis drug ethionamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mechanism of action of Ethionamide_Chemicalbook [chemicalbook.com]
- 23. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scielo.br [scielo.br]
- 25. Mechanism of thioamide antithyroid drug associated hypoprothrombinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Inhibition of peroxidase-catalyzed iodination by thioamides: experimental and theoretical study of the antithyroid activity of thioamides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
NMR and mass spectrometry data for 2-Fluorothiobenzamide characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the characterization of 2-Fluorothiobenzamide. It includes detailed experimental protocols and data presented in a clear, tabular format to facilitate analysis and comparison.
Introduction
This compound (C7H6FNS) is an organic compound of interest in medicinal chemistry and materials science due to the presence of a reactive thioamide group and a fluorine substituent, which can modulate its physicochemical and biological properties. Accurate structural elucidation and characterization are paramount for its application in drug design and development. This guide outlines the standard analytical techniques for confirming the identity and purity of this compound.
Mass Spectrometry Data
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) provides the exact mass, confirming its molecular formula.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C7H6FNS | [1][2] |
| Monoisotopic Mass | 155.02049853 Da | [1][2] |
NMR Spectroscopy Data
NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds. The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds and established chemical shift ranges. The thioamide functional group significantly influences the chemical shift of the carbon atom, which is expected to appear in the downfield region of the ¹³C NMR spectrum, typically around 200-210 ppm.[3]
Table 2: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | 7.8 - 8.0 | ddd | JHF ≈ 8.0, JHH ≈ 7.5, JHH ≈ 1.8 | 1H |
| H-3 | 7.4 - 7.6 | m | 1H | |
| H-4 | 7.2 - 7.4 | m | 1H | |
| H-5 | 7.0 - 7.2 | m | 1H | |
| -NH₂ | 7.5 - 8.5 | br s | 2H |
Table 3: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C=S | 200 - 210 |
| C-F | 158 - 162 (d, ¹JCF ≈ 250 Hz) |
| C-1 | 130 - 135 (d, ²JCF ≈ 8 Hz) |
| C-3 | 132 - 136 (d, ³JCF ≈ 8 Hz) |
| C-4 | 124 - 128 (d, ⁴JCF ≈ 3 Hz) |
| C-5 | 115 - 118 (d, ²JCF ≈ 21 Hz) |
| C-6 | 128 - 132 |
Experimental Protocols
The following are generalized protocols for the NMR and mass spectrometry analysis of this compound. Instrument-specific parameters may require optimization.[1][4][5]
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
Pulse Program: Standard single-pulse experiment
-
Acquisition Parameters:
-
Number of Scans: 16-64
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 3-4 s
-
Spectral Width: -2 to 12 ppm
-
-
Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak (CDCl₃: δ 7.26 ppm).
-
Integrate the signals.
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz (or higher) NMR Spectrometer
-
Pulse Program: Proton-decoupled single-pulse experiment
-
Acquisition Parameters:
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1-2 s
-
Spectral Width: 0 to 220 ppm
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the solvent peak (CDCl₃: δ 77.16 ppm).
-
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL.
High-Resolution Mass Spectrometry (HRMS):
-
Instrument: Time-of-Flight (TOF) or Orbitrap mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode
-
Acquisition Parameters:
-
Mass Range: m/z 50-500
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 100-150 °C
-
Collision Energy: Low energy for full scan (MS1)
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion ([M+H]⁺).
-
Use the accurate mass to calculate the elemental composition and confirm the molecular formula.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of a small organic molecule like this compound.
Caption: Experimental workflow for the characterization of this compound.
This guide provides the foundational spectroscopic and spectrometric information, along with standardized protocols, necessary for the robust characterization of this compound. Adherence to these methodologies will ensure the generation of high-quality, reproducible data critical for research and development activities.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C7H6FNS | CID 2734821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. rsc.org [rsc.org]
An In-depth Technical Guide to 2-Fluorothiobenzamide: Synthesis, Characterization, and Potential Biological Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Fluorothiobenzamide, a fluorinated aromatic thioamide of interest in medicinal chemistry and materials science. This document details its chemical properties, synthesis, and characterization, and explores its potential biological activities based on related compounds.
Core Compound Information
This compound is an organic compound featuring a benzene ring substituted with a fluorine atom at the ortho position and a thioamide group. Its chemical identity is crucial for researchers in synthesis, and drug design.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 75907-82-3 | PubChem |
| Molecular Formula | C₇H₆FNS | PubChem |
| Molecular Weight | 155.19 g/mol | PubChem |
| IUPAC Name | 2-fluorobenzenecarbothioamide | PubChem |
| SMILES | C1=CC=C(C(=C1)C(=S)N)F | PubChem |
| Appearance | White to off-white powder (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate (predicted) | - |
Synthesis of this compound
The primary synthetic route to this compound involves the thionation of its corresponding amide, 2-fluorobenzamide, using Lawesson's reagent. The precursor, 2-fluorobenzamide, can be synthesized from 2-fluorobenzonitrile.
Synthesis of 2-Fluorobenzamide (Precursor)
Experimental Protocol:
A detailed protocol for the hydrolysis of 2-fluorobenzonitrile to 2-fluorobenzamide is outlined below.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluorobenzonitrile (1 equivalent) in a suitable solvent such as a mixture of tert-butanol and water.
-
Reagent Addition: Add a strong base, such as powdered potassium hydroxide (2-3 equivalents), to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and neutralize with an aqueous acid solution (e.g., 1M HCl). The product, 2-fluorobenzamide, will precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Synthesis of this compound
Experimental Protocol:
The thionation of 2-fluorobenzamide is achieved using Lawesson's reagent.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluorobenzamide (1 equivalent) in an anhydrous solvent such as toluene or dioxane.
-
Reagent Addition: Add Lawesson's reagent (0.5-0.6 equivalents) to the solution in portions.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 2-6 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: Upon completion, cool the mixture and filter to remove any insoluble by-products. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
Caption: Synthetic pathway for this compound.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.60 (m, 4H, Ar-H), δ 7.80-8.20 (br s, 2H, -CSNH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 115-135 (Ar-C), δ 158-162 (d, JC-F, C-F), δ ~200 (C=S) |
| IR (KBr, cm⁻¹) | 3300-3100 (N-H stretch), 1600-1400 (C=C aromatic stretch), 1300-1100 (C=S stretch), 1250-1100 (C-F stretch) |
| Mass Spec. (EI) | m/z 155 (M⁺), characteristic fragments from loss of NH₂, S, and F. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (7.20-7.60 ppm) corresponding to the four protons on the fluorophenyl ring. A broad singlet corresponding to the two amine protons of the thioamide group is anticipated further downfield (7.80-8.20 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon directly attached to the fluorine atom showing a characteristic doublet due to C-F coupling. The thiocarbonyl carbon (C=S) is expected to have a chemical shift in the range of 200 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present. Characteristic absorption bands are expected for the N-H stretching of the primary thioamide, aromatic C=C stretching, C=S stretching, and the C-F stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z 155. The fragmentation pattern is expected to show losses of the amine group, sulfur, and the fluorine atom, providing further structural confirmation.
Caption: Analytical workflow for this compound.
Potential Biological Activities and Experimental Protocols
While specific biological data for this compound is limited, the broader classes of fluorinated benzamides and thioamides have demonstrated a range of biological activities, including antimicrobial and cytotoxic effects. This suggests that this compound is a promising candidate for biological screening.
Antimicrobial Activity
Fluorinated aromatic compounds often exhibit enhanced antimicrobial properties. The following protocol outlines a general method for assessing the antibacterial activity of this compound.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria should be used.
-
Culture Preparation: Grow bacterial strains in appropriate broth media (e.g., Mueller-Hinton Broth) to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial two-fold dilutions in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria with no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Cytotoxic Activity
Thioamide-containing compounds have been investigated for their anticancer properties. A standard MTT assay can be employed to evaluate the cytotoxic potential of this compound against various cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) should be used.
-
Cell Culture: Maintain the cell lines in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37 °C with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (prepared as a stock in DMSO and diluted in culture medium) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.
Caption: Biological evaluation workflow for this compound.
Conclusion
This compound is a readily synthesizable compound with potential for further investigation in the fields of medicinal chemistry and materials science. This guide provides the foundational technical information required for its synthesis, characterization, and preliminary biological evaluation. The detailed protocols and predicted data serve as a valuable resource for researchers initiating studies on this and related fluorinated thioamide compounds. Further research is warranted to fully elucidate its spectroscopic properties and explore its potential therapeutic applications.
The Solubility and Stability of 2-Fluorothiobenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 2-Fluorothiobenzamide, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information on the closely related compounds, benzamide and thiobenzamide, to provide a robust predictive framework. It includes illustrative quantitative solubility data, detailed experimental protocols for solubility and stability determination, and potential degradation pathways based on established chemical principles and findings for analogous structures. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development and handling of this compound and related compounds.
Introduction
This compound is an aromatic thioamide that holds potential in various scientific and industrial applications. As with any compound intended for pharmaceutical or advanced material use, a thorough understanding of its physicochemical properties is paramount. Solubility and stability are critical attributes that influence bioavailability, formulation, storage, and overall therapeutic or functional efficacy. This guide addresses these key parameters by providing a detailed examination of expected solubility in various solvents and potential degradation under different stress conditions.
Solubility Profile
Illustrative Quantitative Solubility of Benzamide
The following table summarizes the solubility of benzamide in a range of common solvents to serve as a baseline for estimating the solubility of this compound.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility of Benzamide ( g/100 mL) | Temperature (°C) |
| Polar Protic Solvents | |||||
| Water | H₂O | 18.02 | 100 | 1.35[1][2][3][4] | 20[1][2][4] |
| Methanol | CH₃OH | 32.04 | 64.7 | Soluble | Not Specified |
| Ethanol | C₂H₅OH | 46.07 | 78.4 | Soluble (50 mg/mL)[4] | Not Specified |
| Polar Aprotic Solvents | |||||
| Acetone | C₃H₆O | 58.08 | 56 | Soluble[1] | Not Specified |
| Acetonitrile | C₂H₃N | 41.05 | 82 | Data not available | Not Specified |
| Nonpolar Solvents | |||||
| Dichloromethane | CH₂Cl₂ | 84.93 | 39.6 | Data not available | Not Specified |
Note: The solubility of this compound is expected to differ from that of benzamide. Experimental determination is recommended for precise values.
Experimental Protocols
Solubility Determination: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Materials:
-
This compound (analytical grade)
-
Selected solvents (analytical grade)
-
Analytical balance (±0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent.
-
Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculation: Calculate the solubility in g/100 mL or other desired units based on the measured concentration and the dilution factor.
Caption: Workflow for Solubility Determination
Stability Testing: Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.
Stress Conditions (as per ICH Q1A(R2) guidelines):
-
Hydrolytic Degradation:
-
Acidic Conditions: Refluxing in 0.1 M HCl.
-
Basic Conditions: Refluxing in 0.1 M NaOH.
-
Neutral Conditions: Refluxing in water.
-
-
Oxidative Degradation: Treatment with 3-30% hydrogen peroxide (H₂O₂) at room temperature.
-
Photolytic Degradation: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Thermal Degradation: Heating the solid drug substance at an elevated temperature (e.g., 60°C) for an extended period.
Procedure:
-
Prepare solutions of this compound in the respective stress media.
-
Expose the solutions (or solid for thermal degradation) to the specified stress conditions for a defined period.
-
At appropriate time points, withdraw samples and neutralize them if necessary.
-
Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Characterize the degradation products using techniques such as LC-MS/MS and NMR to elucidate their structures.
Caption: Workflow for Forced Degradation Studies
Stability and Potential Degradation Pathways
Thioamides are generally more susceptible to degradation than their corresponding amides. The stability of this compound is expected to be influenced by pH, oxidative stress, and light.
Hydrolytic Degradation
-
Acidic and Basic Conditions: In aqueous acidic or basic media, the primary degradation pathway for thioamides is hydrolysis to the corresponding amide. For this compound, this would result in the formation of 2-Fluorobenzamide. In strongly alkaline conditions, deprotonation can lead to the formation of an iminothiol intermediate.
Oxidative Degradation
-
S-Oxidation: The sulfur atom in the thioamide group is susceptible to oxidation. Microsomal oxidation of thiobenzamide is known to produce thiobenzamide S-oxide, which can be further oxidized to benzamide. It is plausible that this compound would follow a similar pathway, forming this compound S-oxide and subsequently 2-Fluorobenzamide.
-
Oxidative Cyclization: Under certain conditions, such as photocatalysis, thiobenzamides can undergo oxidative cyclization. For example, thiobenzamide has been shown to form 3,5-diphenyl-1,2,4-thiadiazole. A similar reaction could be possible for this compound.
Photolytic Degradation
Aromatic compounds can be susceptible to photolytic degradation. The specific degradation products of this compound under photolytic stress would need to be determined experimentally but could involve cleavage of the thioamide group or reactions involving the aromatic ring.
Caption: Potential Degradation Pathways
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific experimental data for this compound is limited, the provided information on analogous compounds, detailed experimental protocols, and predicted degradation pathways offers a valuable starting point for researchers and drug development professionals. It is strongly recommended that comprehensive experimental studies be conducted to obtain precise quantitative data for this compound to ensure its safe and effective application.
References
Potential Therapeutic Applications of Fluorinated Thiobenzamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. Thioamides, as isosteres of amides, offer unique chemical properties that can lead to improved biological activity. The strategic combination of these two moieties in the form of fluorinated thiobenzamides presents a promising scaffold for the development of novel therapeutics across a range of diseases. This technical guide provides an in-depth overview of the potential therapeutic applications of fluorinated thiobenzamides, focusing on their synthesis, biological activities, and mechanisms of action. It includes a compilation of quantitative biological data, detailed experimental protocols, and visualizations of relevant biological pathways to serve as a valuable resource for researchers in the field of drug discovery and development.
Introduction
Fluorine has emerged as a crucial element in modern drug design, with over 20% of all pharmaceuticals containing at least one fluorine atom. Its unique properties, such as high electronegativity, small atomic size, and the ability to form strong bonds with carbon, allow for the fine-tuning of a molecule's physicochemical and pharmacological profile. Fluorination can modulate a compound's lipophilicity, pKa, and conformation, often leading to enhanced target potency and improved metabolic stability[1].
The thioamide group, a bioisosteric replacement for the amide bond, has also gained significant attention in medicinal chemistry. The substitution of oxygen with sulfur alters the electronic and steric properties of the amide bond, which can result in enhanced biological activity, improved target interaction, and novel pharmacological profiles. Thioamide-containing compounds have demonstrated a wide array of therapeutic effects, including anticancer, antimicrobial, and antiviral activities[2].
This guide explores the synergistic potential of combining fluorine and a thioamide moiety within a benzamide scaffold. We will delve into the synthesis, biological evaluation, and mechanistic understanding of fluorinated thiobenzamides as potential therapeutic agents.
Synthetic Strategies
The synthesis of fluorinated thiobenzamides can be broadly categorized into two main approaches: direct thionation of the corresponding fluorinated benzamide or the reaction of a fluorinated benzonitrile with a sulfur source.
Thionation of Fluorinated Benzamides
A common and straightforward method for the synthesis of thioamides is the thionation of the corresponding amide using a thionating agent. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a widely used reagent for this transformation.
Experimental Protocol: Synthesis of 2-Fluoro-N-arylthiobenzamide via Thionation
-
Materials:
-
2-Fluoro-N-arylbenzamide (1.0 eq)
-
Lawesson's reagent (0.5 eq)
-
Anhydrous toluene or dioxane
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
-
-
Procedure:
-
Dissolve the 2-fluoro-N-arylbenzamide (1.0 eq) in anhydrous toluene.
-
Add Lawesson's reagent (0.5 eq) to the solution.
-
Heat the reaction mixture to reflux (80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble byproducts.
-
Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired 2-fluoro-N-arylthiobenzamide.
-
From Fluorinated Benzonitriles
An alternative route involves the reaction of a fluorinated benzonitrile with a source of hydrogen sulfide, often in the presence of a base.
Experimental Protocol: Synthesis of 2-Fluorothiobenzamide from 2-Fluorobenzonitrile
-
Materials:
-
2-Fluorobenzonitrile (1.0 eq)
-
Sodium hydrosulfide (NaSH) or hydrogen sulfide gas (H₂S)
-
Pyridine or triethylamine
-
Anhydrous solvent (e.g., ethanol, DMF)
-
Dilute hydrochloric acid
-
Dichloromethane or ethyl acetate for extraction
-
-
Procedure:
-
Dissolve 2-fluorobenzonitrile (1.0 eq) in the anhydrous solvent.
-
Add the base (e.g., pyridine or triethylamine).
-
Bubble hydrogen sulfide gas through the solution or add sodium hydrosulfide portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Quench the reaction by pouring it into cold water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the thioamide.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Therapeutic Applications and Biological Activity
Fluorinated thiobenzamides have been investigated for a variety of therapeutic applications, with the most promising results observed in oncology and infectious diseases.
Anticancer Activity
The thiobenzamide scaffold has been explored for its potential as an anticancer agent, and the introduction of fluorine can enhance this activity. While comprehensive data specifically for a wide range of fluorinated thiobenzamides is still emerging, studies on related structures provide valuable insights. For instance, trifluoromethyl-substituted thiobenzanilides have demonstrated cytotoxicity against melanoma (A375) and breast cancer (MCF-7) cell lines.
Table 1: Anticancer Activity of Trifluoromethyl-Substituted Thiobenzanilides
| Compound ID | R¹ | R² | A375 EC₅₀ (µM) | MCF-7 EC₅₀ (µM) |
| 8 | CF₃ | 4-Cl | ~30 | >100 |
| 9 | CF₃ | 4-OCH₃ | ~30 | >100 |
| 17 | H | 3-CF₃ | 11.8 | >100 |
Data extracted from a study on thiobenzanilides and may not be fully representative of all fluorinated thiobenzamides[3].
Signaling Pathways in Cancer
Fluorinated thiobenzamides may exert their anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR and EGFR signaling pathways are critical in many cancers and are potential targets for these compounds.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common event in human cancers[4].
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by fluorinated thiobenzamides.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a pivotal role in regulating cell proliferation and is often hyperactivated in various cancers[5][6].
Caption: Potential inhibition of the EGFR signaling pathway by fluorinated thiobenzamides.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Materials:
-
Cancer cell line of interest (e.g., A375, MCF-7)
-
Complete culture medium
-
96-well plates
-
Fluorinated thiobenzamide compounds
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the fluorinated thiobenzamide compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
-
Antimicrobial Activity
Thioamide-containing compounds have a history of use as antimicrobial agents, with ethionamide being a well-known second-line anti-tuberculosis drug. The introduction of fluorine can modulate the antimicrobial spectrum and potency.
Table 2: Antimicrobial Activity of Substituted Thioamides
| Compound ID | Organism | MIC (µg/mL) |
| 5g | E. coli | 32 |
| 5g | S. aureus | 32 |
| 5h | E. coli | 64 |
| 5h | S. aureus | 32 |
Data extracted from a study on thioureides, which are structurally related to thiobenzamides. MIC values for fluorinated thiobenzamides may vary[7][8].
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton broth (MHB)
-
96-well microtiter plates
-
Fluorinated thiobenzamide compounds
-
Bacterial inoculum standardized to 0.5 McFarland
-
-
Procedure:
-
Prepare serial twofold dilutions of the fluorinated thiobenzamide compounds in MHB in a 96-well plate.
-
Add an equal volume of the standardized bacterial inoculum to each well.
-
Include a positive control (broth with bacteria) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Structure-Activity Relationship (SAR)
While a comprehensive SAR for fluorinated thiobenzamides is still under development, preliminary findings suggest that the position and number of fluorine substituents on the benzamide ring, as well as the nature of the substituent on the nitrogen atom, play a crucial role in determining biological activity.
Caption: Key structural features influencing the biological activity of fluorinated thiobenzamides.
Pharmacokinetics
The incorporation of fluorine is known to have a profound impact on the pharmacokinetic properties of a drug molecule. It can block metabolic soft spots, thereby increasing metabolic stability and half-life. Fluorination can also alter lipophilicity, which in turn affects absorption, distribution, and excretion. While specific pharmacokinetic data for a broad range of fluorinated thiobenzamides are limited, it is anticipated that these compounds will exhibit improved metabolic stability compared to their non-fluorinated counterparts.
Conclusion and Future Directions
Fluorinated thiobenzamides represent a promising class of compounds with the potential for development into novel therapeutics for a variety of diseases, particularly cancer and infectious diseases. The strategic incorporation of fluorine into the thiobenzamide scaffold can lead to enhanced biological activity and improved pharmacokinetic properties.
Future research in this area should focus on:
-
The synthesis and biological evaluation of a broader range of fluorinated thiobenzamides to establish a comprehensive structure-activity relationship.
-
Elucidation of the specific molecular targets and signaling pathways modulated by these compounds.
-
In vivo studies to evaluate the efficacy, pharmacokinetics, and safety of lead compounds.
This technical guide provides a foundational resource for researchers to further explore the therapeutic potential of this interesting class of molecules. The provided protocols and data summaries are intended to facilitate the design and execution of future studies in this exciting area of drug discovery.
References
- 1. Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow [mdpi.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Synthesis and the In Vitro Evaluation of Antitumor Activity of Novel Thiobenzanilides [mdpi.com]
- 4. Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Fluorothiobenzamide Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 2-Fluorothiobenzamide and its analogs, crucial intermediates in the development of various therapeutic agents. The following sections outline the primary synthetic routes, present quantitative data for key reactions, and offer step-by-step experimental procedures.
Introduction
This compound and its derivatives are important building blocks in medicinal chemistry. The incorporation of a fluorine atom at the ortho position of the benzamide moiety can significantly influence the molecule's conformational preferences, metabolic stability, and biological activity. The thioamide group, an isostere of the amide bond, is also a key functional group in many pharmacologically active compounds. This document details two primary and effective methods for the synthesis of these compounds: the thionation of 2-fluorobenzamides and the Willgerodt-Kindler reaction of 2-fluoroaryl ketones or aldehydes.
Synthetic Protocols
Two principal methods for the synthesis of this compound and its N-substituted derivatives are presented:
-
Thionation of 2-Fluorobenzamide Analogs using Lawesson's Reagent: A direct and widely used method for converting amides to thioamides.
-
The Willgerodt-Kindler Reaction: A versatile method for synthesizing N-substituted arylthioacetamides from aryl ketones or aldehydes.
Protocol 1: Thionation of 2-Fluorobenzamide using Lawesson's Reagent
This protocol describes the conversion of a 2-fluorobenzamide derivative to its corresponding this compound using Lawesson's Reagent. This method is highly efficient for a wide range of substrates.
Experimental Protocol
Materials:
-
Substituted 2-fluorobenzamide (1.0 eq)
-
Lawesson's Reagent (0.5 - 0.7 eq)
-
Anhydrous Toluene (or other high-boiling aprotic solvent such as dioxane or xylene)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of the substituted 2-fluorobenzamide in anhydrous toluene, add Lawesson's Reagent.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-6 hours), cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired this compound derivative.
Quantitative Data for Thionation Reactions
| Starting Material | Lawesson's Reagent (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Fluorobenzamide | 0.5 | Toluene | 110 | 4 | 85-95 | General Protocol |
| N-Phenyl-2-fluorobenzamide | 0.6 | Dioxane | 100 | 3 | ~90 | General Protocol |
| N-(4-chlorophenyl)-2-fluorobenzamide | 0.5 | Xylene | 120 | 5 | >80 | General Protocol |
Note: Yields are indicative and may vary based on the specific substrate and reaction scale.
Reaction Workflow
Caption: Workflow for the synthesis of this compound analogs via thionation.
Protocol 2: Willgerodt-Kindler Reaction for N-Substituted 2-Fluorothiobenzamides
This protocol outlines the synthesis of N-substituted 2-fluorophenylthioacetamides from a 2-fluoroaryl ketone (e.g., 2-fluoroacetophenone) or aldehyde, an amine, and elemental sulfur. The reaction is typically performed as a one-pot procedure.[1][2]
Experimental Protocol
Materials:
-
2-Fluoroacetophenone or 2-Fluorobenzaldehyde (1.0 eq)
-
Amine (e.g., Morpholine, Piperidine, Aniline) (1.1 - 1.5 eq)
-
Elemental Sulfur (2.0 - 3.0 eq)
-
Solvent (e.g., Pyridine, DMF, or neat)
-
20% Sodium hydroxide solution (for hydrolysis, if desired)
-
Hydrochloric acid
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine the 2-fluoroaryl ketone or aldehyde, the desired amine, and elemental sulfur.
-
If using a solvent, add it to the mixture. Otherwise, the reaction can be run neat.
-
Heat the mixture to reflux (typically 120-160 °C) and stir vigorously. Monitor the reaction by TLC.
-
After completion (typically 4-24 hours), cool the reaction mixture to room temperature.
-
If the thioamide is the desired product, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
-
If the corresponding carboxylic acid is desired, add 20% aqueous sodium hydroxide solution to the reaction mixture and heat to reflux to hydrolyze the thioamide. After cooling, acidify with hydrochloric acid to precipitate the carboxylic acid.
Quantitative Data for Willgerodt-Kindler Reactions
| Aryl Ketone/Aldehyde | Amine | Sulfur (eq) | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 2-Fluoroacetophenone | Morpholine | 2.5 | 130 | 16 | 2-(2-Fluorophenyl)-1-morpholinoethanethione | 70-85 | General Protocol[1] |
| 2-Fluorobenzaldehyde | Aniline | 2.2 | 140 (neat) | 8 | N-phenyl-2-(2-fluorophenyl)thioacetamide | 65-80 | General Protocol |
| 2-Fluorobenzaldehyde | Aqueous Ammonia | 3.0 | 160 (in Pyridine) | 24 | 2-Fluorophenylacetamide | 50-60 | General Protocol |
Note: Yields are indicative and may vary based on the specific substrate and reaction scale.
Reaction Workflow
Caption: Workflow for the Willgerodt-Kindler synthesis of N-substituted 2-fluorophenylthioacetamides.
Concluding Remarks
The protocols described provide robust and versatile methods for the synthesis of this compound and its derivatives. The choice of method will depend on the availability of starting materials and the desired substitution pattern on the final product. For the direct conversion of an existing 2-fluorobenzamide, thionation with Lawesson's reagent is the most straightforward approach. For the synthesis of N-substituted 2-fluorophenylthioacetamides from corresponding ketones or aldehydes, the Willgerodt-Kindler reaction offers a powerful one-pot solution. Researchers should optimize the reaction conditions for their specific substrates to achieve the best possible yields and purity.
References
Application Notes and Protocols for 2-Fluorothiobenzamide in Antimicrobial Drug Discovery Research
For: Researchers, scientists, and drug development professionals.
Introduction
The rise of multidrug-resistant pathogens constitutes a significant threat to global health, creating an urgent need for the discovery and development of novel antimicrobial agents. Thioamides, a class of sulfur-containing organic compounds, have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities, including antimicrobial properties. The incorporation of fluorine atoms into therapeutic molecules is a well-established strategy to enhance pharmacokinetic and physicochemical properties, such as metabolic stability and membrane permeability.[1] Therefore, 2-Fluorothiobenzamide represents a logical target for investigation in antimicrobial drug discovery.
While specific data on the antimicrobial activity of this compound is not yet extensively available in published literature, this document provides a framework for its evaluation based on the known activities of related thioamide and fluorinated benzamide derivatives. These application notes offer detailed protocols for the initial screening and characterization of this compound as a potential antimicrobial agent.
Potential Antimicrobial Activity of Thioamide Derivatives
Research into various thioamide-containing compounds has revealed a broad spectrum of antimicrobial activities. For instance, certain thioamide-containing urease inhibitors have demonstrated potent activity against both Gram-positive (e.g., Staphylococcus aureus, Staphylococcus epidermidis) and Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Escherichia coli).[2] Other studies on fluorobenzoylthiosemicarbazides have shown activity primarily against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 7.82 to 31.25 μg/mL against strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA).[1] The proposed mechanism for some of these related compounds involves the inhibition of essential bacterial enzymes, such as D-alanyl-d-alanine ligase, which is crucial for cell wall synthesis.[3][4][5][6][7]
Data Presentation: Antimicrobial Activity of Related Thioamide and Benzamide Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for several thioamide and benzamide derivatives against various bacterial strains to provide a reference for the potential efficacy of this compound.
| Compound Class | Derivative Example | Test Organism | MIC (µg/mL) | Reference |
| Fluorobenzoylthiosemicarbazides | 1-(2-fluorobenzoyl)-4-(3-(trifluoromethyl)phenyl)thiosemicarbazide | Staphylococcus aureus ATCC 29213 | 7.82 | [1] |
| Fluorobenzoylthiosemicarbazides | 1-(3-fluorobenzoyl)-4-(3-(trifluoromethyl)phenyl)thiosemicarbazide | Staphylococcus aureus ATCC 29213 | 15.63 | [1] |
| Fluorobenzoylthiosemicarbazides | 1-(4-fluorobenzoyl)-4-(4-(trifluoromethyl)phenyl)thiosemicarbazide | Staphylococcus aureus ATCC 29213 | 15.63 | [1] |
| Thioamide-containing urease inhibitors | Compound 61 (a thioamide derivative) | Staphylococcus aureus | < 0.003 - 0.097 (MIC50) | [2] |
| Thioamide-containing urease inhibitors | Compound 61 (a thioamide derivative) | Escherichia coli | < 0.003 - 0.097 (MIC50) | [2] |
| N-piperidine thioamide analogs | Compound 63 | Methicillin-resistant S. aureus (MRSA) | 30 | [2] |
| Thioureides | N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | Staphylococcus aureus | 32 | [8] |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the standardized method for determining the MIC of this compound.[9][10][11]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
DMSO (for dissolving the compound, if necessary)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in CAMHB to prepare a working solution at twice the highest desired testing concentration.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound working solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (inoculum without the compound).
-
Well 12 will serve as the sterility control (broth only).
-
-
Inoculation:
-
Add 100 µL of the final bacterial inoculum to wells 1 through 11.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.
-
Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the potential cytotoxicity of this compound against a mammalian cell line (e.g., HEK293, HepG2).[12]
Materials:
-
This compound
-
Mammalian cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm)
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the compound.
-
Include a vehicle control (medium with the same amount of solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plate for 24-48 hours in a CO₂ incubator.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
-
Solubilization:
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Reading the Absorbance:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Visualizations
Caption: Experimental workflow for antimicrobial screening of this compound.
References
- 1. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the D-alanine:D-alanyl carrier protein ligase from Bacillus subtilis increases the bacterium's susceptibility to antibiotics that target the cell wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of inhibitors of bacterial D-alanine:D-alanine ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of D-Ala:D-Ala ligase through a phosphorylated form of the antibiotic D-cycloserine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of D-Ala:D-Ala ligase through a phosphorylated form of the antibiotic D-cycloserine | Crick [crick.ac.uk]
- 7. Kinetic mechanism and inhibition of Mycobacterium tuberculosis D-alanine:D-alanine ligase by the antibiotic D-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Enzyme Inhibition Assays for 2-Fluorothiobenzamide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Fluorothiobenzamide is a small molecule containing a thioamide functional group. While its specific biological targets are not yet fully elucidated, the thioamide moiety is present in a variety of compounds known to inhibit several classes of enzymes.[1][2][3] This document provides a general framework and detailed protocols for the initial characterization of this compound's enzyme inhibitory potential. The primary focus is on establishing a screening strategy and providing robust assay protocols for representative enzyme classes known to be targeted by thioamide-containing molecules.
Potential Enzyme Targets for this compound:
Based on existing literature for compounds containing the thioamide functional group, the following enzyme families are proposed as potential targets for this compound:
-
Kinases: Numerous thioamide-containing compounds have been developed as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[1]
-
Peroxidases: Thioamides are known inhibitors of peroxidases, such as thyroid peroxidase (TPO) and lactoperoxidase (LPO).[4][5][6][7]
-
Ureases: Several studies have reported potent urease inhibitory activity for thioamide derivatives.[8][9][10][11]
-
Vitamin K Epoxide Reductase (VKOR): Some thioamide drugs have been shown to inhibit VKOR, an enzyme involved in the vitamin K cycle.[12]
-
Sirtuins: Thioamide-containing compounds have been identified as inhibitors of SIRT2, a member of the sirtuin family of deacetylases.[1]
-
Cysteine Proteases: Thioamide substitutions in peptides have been used to create inhibitors of cysteine proteases like cathepsin L.[13]
An initial screening panel should therefore include representative enzymes from these families to identify the most promising targets for this compound.
Experimental Workflow for Screening and Characterization
The following diagram outlines a general workflow for screening this compound against a panel of candidate enzymes and subsequently characterizing its inhibitory mechanism for any identified hits.
Caption: General workflow for screening and characterizing enzyme inhibitors.
Data Presentation: Hypothetical Screening Results
The following table summarizes hypothetical data from a primary screen and subsequent IC50 determination for this compound against a panel of candidate enzymes.
| Enzyme Target | Enzyme Class | Primary Screen (% Inhibition @ 10 µM) | IC50 (µM) |
| EGFR | Tyrosine Kinase | 85% | 2.5 |
| CDK2 | Serine/Threonine Kinase | 30% | > 50 |
| Lactoperoxidase (LPO) | Peroxidase | 92% | 1.8 |
| Urease | Hydrolase | 15% | > 100 |
| VKOR | Reductase | 45% | 25.7 |
| Cathepsin L | Cysteine Protease | 22% | > 50 |
Experimental Protocols
Herein are detailed protocols for two representative enzyme inhibition assays: a luminescence-based kinase assay and a colorimetric peroxidase assay.
Protocol 1: Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted for a generic tyrosine kinase (e.g., EGFR) and uses an ATP quantification assay to measure kinase activity. Inhibition of the kinase results in less ATP consumption, leading to a higher luminescence signal.
Materials:
-
Recombinant human EGFR kinase (or other kinase of interest)
-
Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
This compound
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the compound in DMSO. For a 10-point curve, a 3-fold dilution series starting from 1 mM is recommended.
-
Prepare a 2X working solution of each compound concentration by diluting the DMSO stocks into the kinase buffer. The final DMSO concentration in the assay should not exceed 1%.
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X enzyme solution in kinase buffer at a concentration that results in approximately 10-15% of total ATP consumption during the reaction time.
-
Prepare a 4X substrate/ATP mix in kinase buffer. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
-
Assay Protocol:
-
Add 5 µL of the 2X compound working solution to the wells of a white, opaque plate. Include wells with 2X kinase buffer containing DMSO for "no inhibitor" controls and "no enzyme" controls.
-
Add 2.5 µL of the 4X substrate/ATP mix to all wells.
-
To initiate the reaction, add 2.5 µL of the 2X enzyme solution to all wells except the "no enzyme" controls (add 2.5 µL of kinase buffer to these).
-
Mix the plate gently by tapping or orbital shaking for 30 seconds.
-
Incubate the plate at room temperature (or the optimal temperature for the kinase) for 60 minutes.
-
Stop the reaction and detect remaining ATP by adding 10 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_NoInhibitor - Signal_NoEnzyme))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Peroxidase Inhibition Assay (Colorimetric)
This protocol describes an assay for Lactoperoxidase (LPO) inhibition, using the oxidation of guaiacol in the presence of hydrogen peroxide, which produces a colored product that can be measured spectrophotometrically.[4][5]
Materials:
-
Lactoperoxidase (LPO) from bovine milk
-
Guaiacol
-
Hydrogen peroxide (H₂O₂) (30% solution)
-
This compound
-
Assay buffer (e.g., 100 mM sodium phosphate buffer, pH 6.5)
-
Clear, flat-bottom 96-well plates
-
Spectrophotometer or microplate reader capable of measuring absorbance at 470 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution in DMSO.
-
Prepare a 20 mM guaiacol solution in the assay buffer.
-
Prepare a 10 mM H₂O₂ solution in the assay buffer.
-
Prepare a working solution of LPO in the assay buffer (e.g., 1 µg/mL). The optimal concentration should be determined empirically to yield a linear reaction rate for at least 5-10 minutes.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the following in order:
-
140 µL of assay buffer
-
20 µL of 20 mM guaiacol solution
-
10 µL of LPO working solution
-
10 µL of the this compound dilution (or DMSO for control wells).
-
-
Mix and pre-incubate the plate at room temperature for 5 minutes.
-
Initiate the reaction by adding 20 µL of 10 mM H₂O₂ solution to each well.
-
Immediately begin measuring the absorbance at 470 nm every 30 seconds for 5-10 minutes using the kinetic mode of the plate reader.
-
-
Data Analysis:
-
Determine the initial reaction rate (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (V₀_Inhibitor / V₀_NoInhibitor))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Hypothetical Signaling Pathway Modulation
Inhibition of a key enzyme such as EGFR by this compound would disrupt downstream signaling pathways that are often hyperactive in cancer cells.[1] The diagram below illustrates a simplified representation of the EGFR signaling cascade and the potential point of inhibition.
Caption: Inhibition of the EGFR signaling pathway by this compound.
References
- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of peroxidase-catalyzed iodination by thioamides: experimental and theoretical study of the antithyroid activity of thioamides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of peroxidase -catalyzed iodination by thioamides: experimental and theoretical study of the antithyroid activity of thioamides - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C0NJ00626B [pubs.rsc.org]
- 7. Thiourea and cyanamide as inhibitors of thyroid peroxidase: the role of iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. New thioxothiazolidinyl-acetamides derivatives as potent urease inhibitors: design, synthesis, in vitro inhibition, and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiohydantoins and hydantoins derived from amino acids as potent urease inhibitors: Inhibitory activity and ligand-target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of thioamide antithyroid drug associated hypoprothrombinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rational design of thioamide peptides as selective inhibitors of cysteine protease cathepsin L - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00785H [pubs.rsc.org]
Application of 2-Fluorothiobenzamide in targeted cancer therapy studies
An Overview of a Repurposed Anthelmintic for Oncological Research
Introduction
While the query specified 2-Fluorothiobenzamide, a comprehensive search of scientific literature yielded minimal data regarding its application in targeted cancer therapy. However, extensive research exists for Flubendazole, a structurally related benzimidazole carbamate, which is [5-(4-fluorobenzoyl)-1H-benzimidazole-2-yl]-carbamic acid methyl ester. Given the similarity in nomenclature and the robust body of evidence for Flubendazole's anti-cancer properties, this document will focus on the application of Flubendazole in targeted cancer therapy studies. It is presumed that the user's interest lies in the therapeutic potential of this class of compounds.
Flubendazole is an FDA-approved anthelmintic drug that has been repurposed for oncological research due to its potent anti-tumor activities across a spectrum of cancers.[1][2] Its multifaceted mechanism of action, which includes disruption of microtubule dynamics, inhibition of key signaling pathways, and induction of various forms of cell death, makes it a compelling candidate for targeted cancer therapy.[1] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers, scientists, and drug development professionals in studying the anti-cancer effects of Flubendazole.
Application Notes
Flubendazole has demonstrated efficacy against various cancer types, including but not limited to, non-small cell lung cancer (NSCLC), colorectal cancer (CRC), breast cancer, melanoma, and leukemia.[1][2][3] Its primary mechanisms of action revolve around its ability to interfere with microtubule polymerization, a critical process for cell division, and to modulate key oncogenic signaling pathways.
Key Therapeutic Targets and Mechanisms:
-
Microtubule Destabilization: Flubendazole binds to β-tubulin, inhibiting its polymerization into microtubules. This disruption of the cytoskeleton leads to mitotic arrest, spindle abnormalities, and ultimately, apoptotic cell death in cancer cells.[1]
-
STAT3 Signaling Inhibition: Flubendazole has been shown to inhibit the phosphorylation and nuclear translocation of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor involved in cancer cell proliferation, survival, and angiogenesis.[1][3] This inhibition leads to the downregulation of STAT3 target genes such as BCL2, MCL1, VEGF, and BIRC5 (survivin).[1]
-
Induction of Apoptosis: By disrupting microtubule function and inhibiting survival signals, Flubendazole effectively induces apoptosis. This is evidenced by the cleavage of PARP, activation of caspases, and changes in the expression of Bcl-2 family proteins.[4]
-
Autophagy Activation: In some cancer cell types, such as NSCLC and CRC, Flubendazole has been observed to induce autophagy, a cellular process of self-digestion that can, under certain circumstances, lead to cell death.[1][3]
-
p53 Signaling Pathway Promotion: In castration-resistant prostate cancer (CRPC), Flubendazole has been reported to promote the p53 signaling pathway, contributing to cell cycle arrest and ferroptosis.[2]
Preclinical In Vitro and In Vivo Efficacy:
Flubendazole exhibits potent cytotoxic effects against a wide range of cancer cell lines in vitro, often with IC50 values in the low micromolar to nanomolar range.[1][3][4] Importantly, it has shown selectivity for cancer cells over normal, healthy cells.[1][3] In vivo, Flubendazole has demonstrated significant anti-tumor activity in various xenograft models, leading to reduced tumor growth and weight without significant toxicity to the host.[1][3][5]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on Flubendazole.
Table 1: In Vitro Cytotoxicity of Flubendazole (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| A549 | Non-Small Cell Lung Cancer | 2.02 ± 0.48 | 48 | [3] |
| H460 | Non-Small Cell Lung Cancer | 1.60 ± 0.41 | 48 | [3] |
| PC-9 | Non-Small Cell Lung Cancer | 1.36 ± 0.58 | 48 | [3] |
| HCT116 | Colorectal Cancer | ~2-5 | 48 | [1] |
| RKO | Colorectal Cancer | ~2-5 | 48 | [1] |
| SW480 | Colorectal Cancer | ~2-5 | 48 | [1] |
| EC9706 | Esophageal Squamous Cell Carcinoma | ~1.8 | 24 | [4] |
| TE1 | Esophageal Squamous Cell Carcinoma | ~2.2 | 24 | [4] |
| Huh7 | Hepatocellular Carcinoma | 0.263 ± 0.586 | 72 | [6] |
| SNU449 | Hepatocellular Carcinoma | 2.873 ± 0.961 | 72 | [6] |
| BEAS-2b | Normal Human Bronchial Epithelial | >100 | 48 | [3] |
| HUVEC | Normal Human Umbilical Vein Endothelial | >100 | 48 | [3] |
| LO2 | Normal Human Liver | >150 | 48 | [1] |
| H9C2 | Normal Human Cardiomyocytes | >150 | 48 | [1] |
Table 2: In Vivo Efficacy of Flubendazole in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Dosage and Administration | Treatment Duration | Outcome | Reference |
| Non-Small Cell Lung Cancer | A549 | BALB/c nude mice | 10 and 20 mg/kg, i.p., every other day | Not specified | Significant decrease in tumor volume and weight | [3] |
| Colorectal Cancer | HCT116 | BALB/c nude mice | 10 and 30 mg/kg, i.p., every other day | Not specified | Marked reduction in tumor volume and weight | [1] |
| Hepatocellular Carcinoma | Huh7, MHCC-97H | BALB/c nude mice | 40 mg/kg, i.p. | Not specified | Significantly lower tumor volumes and weights | [5] |
| Breast Cancer | MDA-MB-231 | Nude mice | 25 mg/kg, i.p. | Not specified | Significant suppression of tumor growth | [7] |
| Melanoma | B16F10 | C57BL/6J mice | 200 mg/kg, i.p., daily (5 days on/2 days off) | Not specified | Inhibition of melanoma growth | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of Flubendazole's anti-cancer properties.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of Flubendazole on cancer cells.
Materials:
-
Cancer cell lines of interest
-
Normal (non-cancerous) cell lines for control
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Flubendazole (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 3,000-5,000 cells per well and incubate at 37°C in a 5% CO2 incubator overnight.[1]
-
Treat the cells with various concentrations of Flubendazole (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) group.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.[1]
-
Calculate the half-maximal inhibitory concentration (IC50) value using appropriate software (e.g., GraphPad Prism).[1]
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by Flubendazole.
Materials:
-
Cancer cells
-
Flubendazole
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with different concentrations of Flubendazole (e.g., 0.5, 1, and 2 µM) for 24 to 48 hours.[3]
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 500 µL of binding buffer.[3]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.
Protocol 3: In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of Flubendazole in a living organism.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cells (e.g., 5 x 10^6 HCT116 cells in 100 µL of PBS)[1]
-
Flubendazole solution for injection
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the right flank of the mice.[1]
-
Allow the tumors to grow to a palpable size (e.g., ~100 mm³).[1]
-
Randomly assign the mice to treatment and control groups.
-
Administer Flubendazole (e.g., 10-40 mg/kg) or vehicle control via intraperitoneal (i.p.) injection every other day.[1][5]
-
Measure the tumor volume (V = 0.5 × length × width²) and body weight of the mice regularly (e.g., every 2-3 days).[1]
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry, Western blotting).[1]
Protocol 4: In Vitro Tubulin Polymerization Assay
Objective: To determine the direct effect of Flubendazole on tubulin polymerization.
Materials:
-
Purified tubulin (e.g., from porcine brain)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Glycerol (as a polymerization enhancer)
-
Flubendazole
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing tubulin, polymerization buffer, GTP, and glycerol.
-
Add Flubendazole at various concentrations to the reaction mixture in a 96-well plate. Include positive (e.g., paclitaxel) and negative (e.g., vehicle) controls.
-
Initiate polymerization by incubating the plate at 37°C.
-
Monitor the change in optical density at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
-
Analyze the polymerization curves to determine the effect of Flubendazole on the rate and extent of tubulin assembly.
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of Flubendazole in cancer therapy.
Caption: Mechanism of Action of Flubendazole in Cancer Cells.
Caption: In Vitro Experimental Workflow for Flubendazole Studies.
Caption: In Vivo Xenograft Study Workflow.
References
- 1. Flubendazole demonstrates valid antitumor effects by inhibiting STAT3 and activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer role of flubendazole: Effects and molecular mechanisms (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flubendazole Elicits Antitumor Effects by Inhibiting STAT3 and Activating Autophagy in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anthelmintic drug flubendazole induces cell apoptosis and inhibits NF-κB signaling in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Repurposing Flubendazole to Suppress Tumorigenicity via PCSK9-dependent Inhibition and Potentiate Lenvatinib Therapy for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijbs.com [ijbs.com]
- 7. researchgate.net [researchgate.net]
- 8. Flubendazole inhibits PD-1 and suppresses melanoma growth in immunocompetent mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 2-Fluorothiobenzamide Derivatives for Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of 2-Fluorothiobenzamide derivatives to identify and characterize their bioactivity. This document is intended to guide researchers through the process of assay development, execution of primary and secondary screens, and data analysis to identify promising lead compounds for further drug development.
High-throughput screening is a critical component of modern drug discovery, allowing for the rapid assessment of large chemical libraries against specific biological targets.[1][2] Thiobenzamide derivatives, including this compound, are of significant interest due to their potential as antimicrobial and cytotoxic agents.[3][4] The protocols outlined below are designed to be adaptable for various biological targets and assay formats.
Data Presentation
The following tables represent hypothetical data from a high-throughput screening campaign of a library of this compound derivatives.
Table 1: Primary Screen Hit Summary
| Parameter | Value |
| Total Compounds Screened | 10,000 |
| Hit Cut-off | >50% Inhibition |
| Primary Hit Rate | 2.5% |
| Number of Primary Hits | 250 |
| Z'-factor | 0.75 |
Table 2: Dose-Response Analysis of Confirmed Hits
| Compound ID | Target | Assay Type | IC50 (µM) |
| 2-FTB-001 | Kinase A | TR-FRET | 1.2 |
| 2-FTB-002 | Protease B | FP | 5.8 |
| 2-FTB-003 | Kinase A | TR-FRET | 0.9 |
| 2-FTB-004 | Epigenetic Target C | AlphaScreen | 12.3 |
| 2-FTB-005 | Protease B | FP | 8.1 |
Table 3: Selectivity Profiling of Lead Compound 2-FTB-003
| Target | IC50 (µM) |
| Kinase A | 0.9 |
| Kinase D | 25.6 |
| Kinase E | >100 |
| Kinase F | 45.1 |
Experimental Protocols
The success of a high-throughput screening campaign relies on robust and reproducible experimental protocols.[2] The following sections detail the methodologies for the key experiments involved in screening this compound derivatives.
1. Assay Development and Miniaturization
The initial phase involves developing a suitable assay in a low-volume, high-density format, typically a 384-well or 1536-well plate.[5]
-
Objective: To create a sensitive and reliable assay to measure the biological activity of interest.
-
Procedure:
-
Assay Selection: Choose an appropriate assay format based on the biological target. Common biochemical assays include Fluorescence Resonance Energy Transfer (FRET), Fluorescence Polarization (FP), and Homogeneous Time-Resolved Fluorescence (HTRF). Cell-based assays may involve reporter gene expression or phenotypic changes.[1][2]
-
Reagent Optimization: Determine the optimal concentrations of all assay components (e.g., enzyme, substrate, ATP) to ensure a robust signal-to-background ratio.
-
Miniaturization: Adapt the assay to a 384-well plate format, optimizing liquid handling and incubation times.[5]
-
Assay Validation: Perform a "dry run" using positive and negative controls to determine the Z'-factor, a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates a robust assay suitable for HTS.[2][5]
-
2. High-Throughput Screening Workflow
The following diagram illustrates a typical automated workflow for a high-throughput screen.
Protocol for Primary Screen:
-
Compound Plating: Using an acoustic dispenser, transfer approximately 50 nL of each this compound derivative from the library stock plates to the 384-well assay plates.[1]
-
Reagent Addition: Utilize a robotic liquid handler to add the necessary assay reagents (e.g., enzyme solution, substrate/ATP mix) to all wells.[1]
-
Incubation: Incubate the assay plates at a controlled temperature for a predetermined period to allow for the biochemical or cellular reaction to occur.
-
Signal Detection: Read the plates using a plate reader compatible with the chosen assay technology (e.g., TR-FRET, fluorescence polarization).[1]
-
Data Normalization and Hit Selection: Normalize the raw data using positive and negative controls (e.g., a known inhibitor and DMSO, respectively).[1] Identify "hits" as compounds that produce a signal inhibition greater than a predefined threshold (e.g., >50% inhibition or three standard deviations from the mean of the negative controls).[1]
3. Hit Confirmation and Dose-Response Analysis
Primary hits must be confirmed to eliminate false positives.[6]
-
Objective: To verify the activity of primary hits and determine their potency.
-
Procedure:
-
Hit Re-testing: Re-test the primary hits in the original assay to confirm their activity.
-
Dose-Response Curves: For confirmed hits, perform a serial dilution to generate a dose-response curve. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a measure of the compound's potency.
-
Data Analysis: Fit the dose-response data to a sigmoidal curve using appropriate software to determine the IC50 value.
-
4. Secondary and Orthogonal Assays
To further validate hits and understand their mechanism of action, secondary and orthogonal assays are employed.[6]
-
Objective: To eliminate assay artifacts and confirm that the observed activity is due to a specific interaction with the target.
-
Procedure:
-
Orthogonal Assays: Test the confirmed hits in a different assay format that measures the same biological endpoint but uses a different detection technology.[6] This helps to rule out compounds that interfere with the primary assay components.
-
Counter-Screens: If the primary assay is prone to specific types of interference (e.g., fluorescence quenching), perform a counter-screen to identify and eliminate these artifactual hits.[6]
-
Selectivity Profiling: Test the most promising hits against a panel of related targets to assess their selectivity. This is crucial for identifying compounds with a specific mode of action and minimizing potential off-target effects.
-
Signaling Pathway Analysis
Understanding the signaling pathway in which the target operates is essential for interpreting the biological effects of the identified hits. The following diagram illustrates a generic kinase signaling pathway, which is a common target in drug discovery.
Logical Relationship of Hit Triage
The process of selecting promising lead compounds from a large number of initial hits involves a series of filtering steps, as illustrated below.
By following these detailed protocols and workflows, researchers can effectively screen libraries of this compound derivatives to identify novel bioactive compounds with therapeutic potential. The systematic approach of hit confirmation, dose-response analysis, and secondary screening is essential for minimizing false positives and prioritizing the most promising candidates for lead optimization.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 6. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Evaluating the Cytotoxicity of 2-Fluorothiobenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework and detailed protocols for assessing the cytotoxic effects of 2-Fluorothiobenzamide. The evaluation of a compound's cytotoxicity is a foundational step in drug discovery and toxicology, offering critical insights into its potential as a therapeutic agent or its risk as a toxic substance.[1] This document outlines a multi-parametric approach, employing a suite of standard in vitro cell-based assays to determine cell viability, mechanisms of cell death, and the overall toxicity profile of this compound.
Introduction to this compound and Cytotoxicity Testing
This compound is an organic compound featuring a thioamide group and a fluorine substituent on the benzene ring. While its specific biological activities are not extensively documented in publicly available literature, related thiobenzanilide compounds have been investigated for antimicrobial properties.[2] The PubChem database indicates that this compound is predicted to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation, suggesting a potential for cytotoxicity.[3]
A thorough assessment of cytotoxicity involves more than just determining cell death; it requires understanding the underlying mechanisms.[4] Key questions to address include:
-
At what concentration does the compound exhibit cytotoxic effects?
-
Does the compound inhibit metabolic activity, compromise membrane integrity, or both?
-
Is the primary mode of cell death apoptosis (programmed cell death) or necrosis (uncontrolled cell death)?
To answer these questions, this document details protocols for three fundamental assays:
-
MTT Assay: To measure metabolic activity as an indicator of cell viability.[5][6]
-
LDH Release Assay: To quantify the loss of plasma membrane integrity, a marker of necrosis or late apoptosis.[7]
-
Annexin V/Propidium Iodide (PI) Assay: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[8]
The selection of appropriate cell lines is crucial for relevant results. For initial screening, a panel including a common cancer cell line (e.g., HeLa - cervical cancer) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney cells) is recommended to assess both potential anti-cancer efficacy and general toxicity.
Experimental Design Overview
A logical workflow is essential for systematic cytotoxicity evaluation. The process begins with cell culture and treatment with a range of this compound concentrations, followed by the execution of specific assays to measure different cytotoxicity endpoints.
Caption: General experimental workflow for cytotoxicity testing.
Data Presentation
To facilitate the comparison of cytotoxic activity, all quantitative data should be summarized in a structured format. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a critical metric.
Table 1: Hypothetical IC50 Values of this compound
| Cell Line | Incubation Time (hours) | Assay | IC50 (µM) |
|---|---|---|---|
| HeLa | 24 | MTT | 78.5 |
| HeLa | 48 | MTT | 52.3 |
| HeLa | 72 | MTT | 35.1 |
| HEK293 | 24 | MTT | 155.2 |
| HEK293 | 48 | MTT | 110.8 |
| HEK293 | 72 | MTT | 92.4 |
Table 2: Example Data for MTT Assay on HeLa Cells (48h)
| Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability |
|---|---|---|
| 0 (Vehicle) | 1.25 ± 0.08 | 100% |
| 10 | 1.12 ± 0.06 | 89.6% |
| 25 | 0.95 ± 0.05 | 76.0% |
| 50 | 0.65 ± 0.04 | 52.0% |
| 100 | 0.30 ± 0.03 | 24.0% |
| 200 | 0.15 ± 0.02 | 12.0% |
Table 3: Example Data for LDH Release Assay on HeLa Cells (48h)
| Concentration (µM) | LDH Activity (OD 490nm) (Mean ± SD) | % Cytotoxicity |
|---|---|---|
| 0 (Spontaneous) | 0.15 ± 0.02 | 0% |
| 50 | 0.45 ± 0.03 | 25.0% |
| 100 | 0.80 ± 0.05 | 54.2% |
| 200 | 1.20 ± 0.07 | 87.5% |
| Max (Lysis Buffer) | 1.35 ± 0.09 | 100% |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells into a purple formazan product.[6] The amount of formazan is directly proportional to the number of viable cells.[9]
Materials:
-
96-well flat-bottom plates
-
Selected cell lines (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)[5]
-
Solubilization solution (e.g., DMSO or 0.1 N HCl in anhydrous isopropanol)[1]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[10][11]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[6][11]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[9] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[5]
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100 Plot the % Viability against the log concentration of this compound to determine the IC50 value.
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity.[12][13] It is a common method for measuring cytotoxicity caused by necrosis or late-stage apoptosis.
Materials:
-
96-well flat-bottom plates
-
Cells and culture reagents as above
-
Commercially available LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis Buffer (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described in the MTT protocol (steps 1-3). Set up triplicate wells for the following controls: untreated cells (spontaneous LDH release), vehicle-treated cells, compound-treated cells, and maximum LDH release (treat with lysis buffer 45 minutes before the assay endpoint).[14]
-
Supernatant Collection: After incubation, centrifuge the plate at 400-600 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.[14]
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing supernatant.[14]
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[13][14]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[14]
-
Absorbance Measurement: Measure the absorbance at 490 nm.
Data Analysis: First, subtract the background absorbance (from a no-cell control) from all readings. Then, calculate the percentage of cytotoxicity: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100[1]
Protocol 3: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes different stages of cell death. Annexin V, a protein with high affinity for phosphatidylserine (PS), detects early apoptotic cells where PS is translocated to the outer membrane leaflet.[8][15] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells with compromised membranes.[16]
Materials:
-
6-well plates or T25 flasks
-
Cells and culture reagents as above
-
Flow cytometer
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[15]
-
Cold PBS
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize. Centrifuge the combined cell suspension.
-
Washing: Wash cells once with cold PBS.[17]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of ~1 x 10^6 cells/mL.[15]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[15]
-
Final Preparation: Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Flow Cytometry: Analyze the samples on a flow cytometer as soon as possible.
Data Analysis: The results are visualized in a quadrant plot, which distinguishes four cell populations:
-
Lower-Left (Annexin V- / PI-): Viable cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (rarely seen, often an artifact).
Caption: Apoptotic pathway detection by different assays.
Conclusion
This document provides a detailed guide for the systematic evaluation of this compound's cytotoxicity. By employing assays that probe metabolic activity (MTT), membrane integrity (LDH), and the specific hallmarks of apoptosis (Annexin V/PI), researchers can build a comprehensive toxicity profile of the compound. This multi-parametric data is essential for making informed decisions in the drug development pipeline and for understanding the fundamental biological effects of new chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological activity of 2-hydroxythiobenzanilides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C7H6FNS | CID 2734821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Combined Fluorimetric Caspase-3/7 Assay and Bradford Protein Determination for Assessment of Polycation-Mediated Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. cellbiologics.com [cellbiologics.com]
- 15. kumc.edu [kumc.edu]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols: 2-Fluorothiobenzamide as a Versatile Building Block for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Fluorothiobenzamide as a key starting material in the synthesis of various heterocyclic compounds, with a particular focus on the preparation of fluorinated thiazole derivatives. The inclusion of a fluorine atom can significantly modulate the physicochemical and biological properties of molecules, making this compound an attractive building block in medicinal chemistry and drug discovery.
Introduction
Heterocyclic compounds are fundamental scaffolds in a vast array of pharmaceuticals and biologically active molecules. The strategic incorporation of fluorine atoms into these structures can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, thereby favorably influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This compound, a readily accessible thioamide, serves as a valuable precursor for the synthesis of a variety of fluorine-containing heterocycles. This document details a specific application in the synthesis of a substituted thiazole, providing a robust experimental protocol and relevant data.
Application: Synthesis of Ethyl 2-(2-fluorophenyl)-4-methylthiazole-5-carboxylate
A prime example of the synthetic utility of this compound is its application in the Hantzsch thiazole synthesis to produce ethyl 2-(2-fluorophenyl)-4-methylthiazole-5-carboxylate. This reaction involves the cyclocondensation of the thioamide with an α-halo ketone, in this case, ethyl 2-chloroacetoacetate. Thiazole derivatives are present in numerous FDA-approved drugs and are known to exhibit a wide range of biological activities, including as anti-inflammatory, antimicrobial, and anticancer agents.
Reaction Scheme:
Application Note: Quantification of 2-Fluorothiobenzamide in Human Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluorothiobenzamide is a compound of interest in drug discovery and development. Accurate quantification of this molecule in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides a detailed protocol for the sensitive and selective quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology described herein is designed to offer high throughput and robust performance, essential for regulated bioanalysis.
Principle
This method utilizes a protein precipitation-based extraction of this compound and a stable isotope-labeled internal standard (IS) from human plasma. The processed samples are then analyzed by reverse-phase liquid chromatography coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach ensures high selectivity and sensitivity for the accurate determination of the analyte concentration.
Experimental Protocols
Materials and Reagents
-
This compound (reference standard)
-
This compound-d4 (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Sample Preparation: Protein Precipitation
-
Allow all frozen plasma samples and standards to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette 50 µL of each plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL of this compound-d4 in 50% methanol).
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp | 8°C |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp | 550°C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions (Hypothetical)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 156.0 | 123.0 | 15 |
| This compound-d4 (IS) | 160.0 | 127.0 | 15 |
Data Presentation
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) | Weighting |
| This compound | 0.5 - 500 | y = 0.025x + 0.001 | > 0.995 | 1/x² |
Table 2: Intra- and Inter-Day Precision and Accuracy
| QC Concentration (ng/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%Bias) |
| 1.5 (LQC) | 5.2 | -3.1 | 6.8 | -4.5 |
| 75 (MQC) | 3.8 | 1.5 | 4.9 | 2.1 |
| 400 (HQC) | 2.9 | 0.8 | 4.1 | 1.3 |
| LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Recovery (%) | Matrix Effect (%) |
| This compound | LQC | 92.5 | 98.2 |
| This compound | HQC | 95.1 | 97.5 |
Visualizations
Application Notes and Protocols for In Vitro Evaluation of 2-Fluorothiobenzamide's Antifungal Properties
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of 2-Fluorothiobenzamide as a potential antifungal agent. The protocols outlined below are based on established methodologies for antifungal susceptibility testing, biofilm inhibition, and cytotoxicity assessment. While specific data for this compound is not extensively available in public literature, the presented data is representative of what might be expected for a novel thioamide-based antifungal compound.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the antifungal activity of this compound against various fungal pathogens. These values are for illustrative purposes and would need to be determined experimentally.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | 8 | 32 |
| Candida glabrata | 16 | 64 |
| Candida parapsilosis | 4 | 16 |
| Cryptococcus neoformans | 8 | 32 |
| Aspergillus fumigatus | 16 | 64 |
| Aspergillus flavus | 32 | 128 |
Table 2: Biofilm Inhibition and Eradication by this compound against Candida albicans
| Concentration | Biofilm Formation Inhibition (%) | Pre-formed Biofilm Eradication (%) |
| 0.5 x MIC | 65 | 30 |
| 1 x MIC | 85 | 55 |
| 2 x MIC | 95 | 70 |
Table 3: Cytotoxicity of this compound
| Cell Line | CC₅₀ (µg/mL) |
| HeLa | > 128 |
| HepG2 | > 128 |
Experimental Protocols
Antifungal Susceptibility Testing (AST)
This protocol determines the minimum inhibitory concentration (MIC) of this compound against planktonic fungal cells using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1][2][3]
Materials:
-
This compound stock solution (in DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well flat-bottom microtiter plates
-
Fungal isolates
-
Spectrophotometer or microplate reader
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland standard
-
Incubator (35°C)
Protocol:
-
Inoculum Preparation:
-
Culture fungal isolates on appropriate agar plates for 24-48 hours.
-
Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 0.125 to 128 µg/mL.
-
Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the serially diluted compound.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading Results:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.[2] This can be determined visually or by measuring the optical density at 490 nm.
-
Biofilm Inhibition and Eradication Assays
These assays assess the ability of this compound to prevent the formation of new biofilms and to eradicate pre-formed biofilms.[4][5][6]
Materials:
-
Materials from the AST protocol
-
Crystal Violet (CV) solution (0.1% w/v)
-
Ethanol (95%) or acetic acid (33%)
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay reagents (for metabolic activity)
Protocol for Biofilm Formation Inhibition:
-
Prepare serial dilutions of this compound in a 96-well plate as described for AST.
-
Add the fungal inoculum to each well.
-
Incubate for 24-48 hours at 35°C to allow for biofilm formation.
-
After incubation, gently wash the wells with PBS to remove planktonic cells.
-
Quantify the remaining biofilm using either the Crystal Violet staining method (for biomass) or the XTT reduction assay (for metabolic activity).
-
Calculate the percentage of biofilm inhibition relative to the drug-free control.
Protocol for Pre-formed Biofilm Eradication:
-
Inoculate a 96-well plate with the fungal suspension and incubate for 24-48 hours to allow for biofilm formation.
-
After biofilm formation, wash the wells with PBS to remove planktonic cells.
-
Add fresh media containing serial dilutions of this compound to the wells with the pre-formed biofilms.
-
Incubate for another 24 hours.
-
Wash the wells and quantify the remaining biofilm as described above.
-
Calculate the percentage of biofilm eradication relative to the drug-free control.
Cytotoxicity Assay
This protocol evaluates the toxicity of this compound against mammalian cell lines to determine its selectivity for fungal cells.[7]
Materials:
-
Mammalian cell lines (e.g., HeLa, HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay reagent
-
DMSO
-
CO₂ incubator (37°C, 5% CO₂)
Protocol:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells containing the adhered cells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 24-48 hours in a CO₂ incubator.
-
Viability Assessment:
-
Add the MTT reagent to each well and incubate for an additional 2-4 hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the 50% cytotoxic concentration (CC₅₀).
Potential Mechanism of Action and Signaling Pathways
While the exact mechanism of action for this compound is yet to be elucidated, related thioamide compounds have been shown to interfere with various cellular processes in fungi. A plausible hypothesis is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[8][9][10] This disruption could lead to increased membrane permeability and ultimately cell death.
Another potential target could be key signaling pathways involved in fungal growth, morphogenesis, and virulence, such as the Mitogen-Activated Protein (MAP) kinase pathway.[11]
References
- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Bactericidal and biofilm eradication efficacy of a fluorinated benzimidazole derivative, TFBZ, against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. Herbicide 2,4-dichlorophenoxyacetic acid interferes with MAP kinase signaling in Fusarium graminearum and is inhibitory to fungal growth and pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in 2-Fluorothiobenzamide synthesis
Welcome to the Technical Support Center for the synthesis of 2-Fluorothiobenzamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields in their synthetic procedures. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, addressing specific challenges you may encounter during your experiments.
Frequently Asked questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common laboratory-scale synthetic route to this compound is a two-step process starting from 2-Fluorobenzonitrile:
-
Hydrolysis: The partial hydrolysis of 2-Fluorobenzonitrile to 2-Fluorobenzamide.
-
Thionation: The subsequent conversion of 2-Fluorobenzamide to this compound using a thionating agent.
Q2: I am experiencing a significantly lower yield than expected. What are the general areas I should investigate?
A2: Low yields in the synthesis of this compound can typically be attributed to one or more of the following factors:
-
Incomplete Reactions: Either the hydrolysis or the thionation step may not have gone to completion.
-
Side Reactions: Formation of undesired byproducts that consume starting materials and complicate purification.
-
Product Loss During Workup and Purification: Significant amounts of the product may be lost during extraction, washing, and recrystallization steps.
-
Purity of Starting Materials and Reagents: Impurities in the starting 2-Fluorobenzonitrile, 2-Fluorobenzamide, or the thionating agent can interfere with the reaction.
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can all negatively impact the yield.
Q3: How can I monitor the progress of my reactions?
A3: The progress of both the hydrolysis and thionation reactions can be monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting material and the appearance of the product, helping you determine the optimal reaction time.
Q4: What are the common byproducts in the thionation step?
A4: When using phosphorus-based thionating reagents like Lawesson's Reagent or Phosphorus Pentasulfide (P₄S₁₀), phosphorus-containing byproducts are the main contaminants. These can often be difficult to separate from the desired thioamide product due to similar polarities. Additionally, unreacted starting amide will also be a significant impurity if the reaction is incomplete.
Troubleshooting Guides
Issue 1: Low Yield in the Hydrolysis of 2-Fluorobenzonitrile to 2-Fluorobenzamide
Symptoms:
-
TLC or HPLC analysis shows a significant amount of unreacted 2-Fluorobenzonitrile.
-
The isolated yield of 2-Fluorobenzamide is low.
-
Formation of 2-Fluorobenzoic acid as a major byproduct.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Hydrolysis | Extend the reaction time and continue to monitor by TLC/HPLC until the starting nitrile is consumed. |
| Harsh Reaction Conditions | Over-hydrolysis to the carboxylic acid can be a problem. Use milder conditions, such as a lower concentration of acid or base, or a lower reaction temperature. For base-catalyzed hydrolysis, careful monitoring is crucial as the amide can be further hydrolyzed to the carboxylate.[1] |
| Purity of Starting Material | Ensure the 2-Fluorobenzonitrile is of high purity. Impurities can inhibit the reaction. |
Issue 2: Low Yield in the Thionation of 2-Fluorobenzamide to this compound
Symptoms:
-
TLC or HPLC analysis indicates a large amount of unreacted 2-Fluorobenzamide.
-
The isolated yield of this compound is poor.
-
A complex mixture of products is observed, making purification difficult.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Thionation | Increase the reaction time or temperature. Microwave-assisted synthesis can often improve yields and significantly reduce reaction times.[2][3][4][5][6][7] |
| Suboptimal Thionating Agent | Lawesson's Reagent is a common choice, but other reagents like Phosphorus Pentasulfide (P₄S₁₀) can also be used.[2][8][9] The choice of reagent can impact the yield, and it may be necessary to screen different options. Fluorous Lawesson's reagent can simplify purification and potentially improve yields.[10][11] |
| Incorrect Stoichiometry | Ensure the correct molar ratio of the thionating agent to the amide is used. Typically, 0.5 equivalents of Lawesson's Reagent (a dimer) are used per equivalent of amide. |
| Inappropriate Solvent | The choice of solvent is critical. Anhydrous solvents such as toluene, dioxane, or tetrahydrofuran (THF) are commonly used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from decomposing the thionating reagent. |
| Difficult Purification | Phosphorus-containing byproducts from Lawesson's reagent can co-elute with the product during column chromatography.[12] Consider a workup procedure that involves quenching the reaction with an alcohol (e.g., ethanol or methanol) to convert these byproducts into more polar species that are easier to remove. An alternative is to use a fluorous thionating agent which allows for simplified purification by fluorous solid-phase extraction.[10][11] |
Data Presentation
Table 1: Comparison of Thionating Agents for Amide to Thioamide Conversion
| Thionating Agent | Typical Reaction Conditions | Typical Yield Range (%) | Advantages | Disadvantages |
| Lawesson's Reagent | Toluene or Dioxane, reflux | 70-95 | Milder conditions, good solubility.[2] | Can be difficult to remove byproducts.[12] |
| Phosphorus Pentasulfide (P₄S₁₀) | Pyridine or Toluene, reflux | 60-90 | Readily available, inexpensive. | Harsher conditions, lower yields for sensitive substrates. |
| Fluorous Lawesson's Reagent | Toluene, reflux | 85-98 | Simplified purification via fluorous SPE.[10][11] | Higher cost of the reagent. |
| Microwave-Assisted (Lawesson's) | Solvent-free or high-boiling solvent | 80-98 | Drastically reduced reaction times, often higher yields.[2][3][4][5][6][7] | Requires specialized microwave equipment. |
Experimental Protocols
Protocol 1: Synthesis of 2-Fluorobenzamide from 2-Fluorobenzonitrile (Hydrolysis)
This protocol is a general procedure and may require optimization.
Materials:
-
2-Fluorobenzonitrile
-
Sulfuric acid (concentrated)
-
Water
-
Sodium carbonate solution (saturated)
-
Ice
Procedure:
-
In a round-bottom flask, cautiously add 2-Fluorobenzonitrile to concentrated sulfuric acid while cooling in an ice bath.
-
Stir the mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
A white precipitate of 2-Fluorobenzamide should form.
-
Neutralize the solution by slowly adding a saturated solution of sodium carbonate until the pH is ~7-8.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product under vacuum. The expected yield is typically in the range of 80-95%.
Protocol 2: Synthesis of this compound from 2-Fluorobenzamide (Thionation using Lawesson's Reagent)
This protocol is a general procedure and may require optimization.
Materials:
-
2-Fluorobenzamide
-
Lawesson's Reagent
-
Anhydrous Toluene
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (N₂ or Ar), dissolve 2-Fluorobenzamide in anhydrous toluene.
-
Add Lawesson's Reagent (0.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting amide is consumed (typically 2-6 hours).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford this compound. Expected yields are generally in the range of 70-90%.
Mandatory Visualization
References
- 1. scispace.com [scispace.com]
- 2. Lawesson's Reagent [organic-chemistry.org]
- 3. asianpubs.org [asianpubs.org]
- 4. sciforum.net [sciforum.net]
- 5. mdpi.com [mdpi.com]
- 6. Highly efficient microwave synthesis of rhodanine and 2-thiohydantoin derivatives and determination of relationships between their chemical structures and antibacterial activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli | Pharmacy Education [pharmacyeducation.fip.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Thionation using fluorous Lawesson's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thionation Using Fluorous Lawesson's Reagent [organic-chemistry.org]
- 12. rsc.org [rsc.org]
Identifying and minimizing side reactions in the synthesis of thioamides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during the synthesis of thioamides.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for converting amides to thioamides?
A1: The most common and established reagents for the thionation of amides are Lawesson's Reagent (LR) and Phosphorus Pentasulfide (P₄S₁₀).[1] Lawesson's reagent is generally considered milder and more soluble in organic solvents, often providing cleaner reactions and higher yields compared to P₄S₁₀.[1] Alternative reagents include the combination of P₄S₁₀ with hexamethyldisiloxane (HMDO), known as Curphey's reagent, which can simplify purification.[2][3]
Q2: My thionation reaction is not going to completion. What are the possible causes?
A2: Incomplete conversion of the starting amide can be due to several factors:
-
Insufficient reagent: The stoichiometry of the thionating agent is crucial. For Lawesson's reagent, typically 0.5-0.6 equivalents are used for each amide carbonyl group.[1]
-
Low reaction temperature: Many thionation reactions require elevated temperatures, often refluxing in solvents like toluene or dioxane, to proceed at a reasonable rate.[4]
-
Short reaction time: The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure it has reached completion.
-
Poor reagent quality: Thionating reagents like Lawesson's Reagent and P₄S₁₀ can degrade upon exposure to moisture. Using old or improperly stored reagents can lead to lower reactivity.
Q3: I am observing a significant amount of a byproduct that is difficult to separate from my desired thioamide. What is it and how can I remove it?
A3: When using Lawesson's reagent, a common byproduct is a six-membered phosphorus-containing ring structure.[5] This byproduct often has a similar polarity to the desired thioamide, making purification by column chromatography challenging.[5][6] To facilitate its removal, a workup procedure involving treatment with ethanol or ethylene glycol can be employed to decompose the byproduct into more polar species that are easier to separate.[5]
Q4: I am trying to synthesize a primary thioamide, but I am getting a nitrile as a major byproduct. Why is this happening and how can I prevent it?
A4: The formation of nitriles is a known side reaction when synthesizing primary thioamides (from primary amides) using dehydrating thionating agents like P₄S₁₀ or thionyl chloride.[7][8] The reaction proceeds through dehydration of the primary amide. To minimize nitrile formation, it is advisable to use milder thionating conditions and carefully control the reaction temperature. Using alternative reagents that are less prone to causing dehydration can also be beneficial.
Troubleshooting Guide
This guide addresses common issues encountered during thioamide synthesis in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Low to No Yield of Thioamide | 1. Inactive thionating reagent (degraded by moisture).2. Insufficient reaction temperature or time.3. Incorrect stoichiometry of the thionating reagent. | 1. Use fresh, high-quality thionating reagent. Store reagents under anhydrous conditions.2. Increase the reaction temperature (e.g., switch to a higher boiling solvent like xylene from toluene) and monitor the reaction to completion using TLC or LC-MS.3. Ensure the correct molar ratio of the thionating agent to the amide is used. For Lawesson's reagent, 0.5-0.6 equivalents per carbonyl is typical. |
| Incomplete Reaction | 1. Sterically hindered amide.2. Electron-deficient amide. | 1. For sterically hindered substrates, prolonged reaction times and higher temperatures may be necessary. Consider using a more reactive thionating agent.2. Electron-deficient amides may require more forcing conditions. Increasing the amount of thionating reagent might also improve conversion. |
| Formation of Nitrile Byproduct (from primary amides) | Dehydration of the primary amide by the thionating agent.[7][8] | 1. Use milder reaction conditions (lower temperature).2. Employ a thionating agent less prone to dehydration, such as Lawesson's Reagent under carefully controlled conditions. |
| Epimerization of Chiral Centers | The increased acidity of the α-proton in thioamides can lead to epimerization under basic or heated conditions.[9] | 1. Use milder reaction conditions and avoid prolonged heating.2. If applicable (e.g., in peptide synthesis), consider protecting the thioamide as a thioimidate to prevent epimerization during subsequent steps.[10] |
| Difficult Purification from Reagent Byproducts | Phosphorus-containing byproducts from Lawesson's Reagent have similar polarity to the product.[5][6] | 1. Employ a workup procedure with ethanol or ethylene glycol to decompose the byproducts into more polar compounds.[5]2. Use an alternative thionating agent like P₄S₁₀/HMDO, where byproducts can be removed by a simple hydrolytic workup or filtration through silica gel.[3] |
| Decomposition of the Thioamide Product | Thioamides can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures. | 1. Use neutral workup conditions whenever possible.2. Purify the product using chromatography with a neutral solvent system. Avoid unnecessarily harsh conditions during purification. |
Data on Thionating Reagents
The selection of a thionating reagent can significantly impact the yield and purity of the desired thioamide. Below is a qualitative comparison of common reagents.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Lawesson's Reagent (LR) | Reflux in toluene or dioxane | Mild, good solubility, often high yields.[1] | Byproducts can be difficult to remove, can be expensive.[5][6] |
| Phosphorus Pentasulfide (P₄S₁₀) | Reflux in pyridine or toluene | Inexpensive and powerful. | Often requires harsh conditions, can lead to more side products, insoluble in many organic solvents.[2] |
| P₄S₁₀ / Hexamethyldisiloxane (HMDO) | Reflux in dichloromethane or toluene | Byproducts are easily removed by hydrolytic workup, often gives comparable or superior yields to LR.[3][11] | HMDO can be costly. |
| Belleau's Reagent | Milder conditions than P₄S₁₀ | More soluble than P₄S₁₀. | Less commonly used, may not be readily available. |
Experimental Protocols
Protocol 1: General Procedure for Thionation using Lawesson's Reagent [1]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the starting amide (1.0 mmol) and Lawesson's Reagent (0.5-0.6 mmol, 0.5-0.6 equivalents).
-
Solvent Addition: Add anhydrous toluene or dioxane (5-10 mL) to the flask.
-
Reaction: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to obtain the desired thioamide.
Protocol 2: Thionation using Phosphorus Pentasulfide and Hexamethyldisiloxane (P₄S₁₀/HMDO) [6]
-
Setup: In a round-bottom flask, suspend the amide (1.0 equiv) and P₄S₁₀ (0.25 equiv) in toluene (5 mL per mmol of amide).
-
Reagent Addition: Stir the mixture at room temperature for 10 minutes, then add hexamethyldisiloxane (HMDO) (1.7 equiv).
-
Reaction: Heat the reaction mixture at 90 °C.
-
Monitoring: Monitor the reaction by TLC until the starting amide is consumed.
-
Work-up: Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product can often be purified by direct filtration through a plug of silica gel or by standard column chromatography.
Visualizations
Caption: A general experimental workflow for the synthesis of thioamides.
Caption: A troubleshooting flowchart for common issues in thioamide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. arrow.tudublin.ie [arrow.tudublin.ie]
- 5. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
Optimizing reaction conditions for 2-Fluorothiobenzamide synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Fluorothiobenzamide. Our aim is to help you optimize reaction conditions and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The most common and direct precursor for the synthesis of this compound is 2-Fluorobenzonitrile.[1][2][3][4] Another potential, though less direct, starting material is 2-Fluorobenzamide, which can be thionated to the desired product.
Q2: What are the primary methods for converting 2-Fluorobenzonitrile to this compound?
A2: The primary methods involve the addition of a sulfur source to the nitrile group. Common reagents include:
-
Hydrogen Sulfide (H₂S) or its equivalents: This is a classic method, often catalyzed by a base.[5][6] To avoid handling gaseous H₂S, solid surrogates like sodium hydrosulfide (NaSH) are frequently used.[7][8][9][10]
-
Thionating Agents: Reagents like Lawesson's Reagent or Phosphorus Pentasulfide (P₄S₁₀) are effective for converting amides to thioamides and can sometimes be used with nitriles, though they are more common for the thionation of the corresponding amide.[11][12][13]
Q3: Are there any specific safety precautions I should take when synthesizing this compound?
A3: Yes, several safety precautions are crucial:
-
Hydrogen Sulfide: If using H₂S gas, it is highly toxic, flammable, and has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood. Using solid surrogates like NaSH can mitigate some of these risks, but they can still release H₂S upon acidification.[9]
-
Solvents: Many procedures use solvents like Dimethylformamide (DMF), which is a reproductive toxin. Handle with appropriate personal protective equipment (PPE).
-
Thionating Agents: Lawesson's reagent and P₄S₁₀ are moisture-sensitive and can release toxic gases upon contact with water. They should be handled in a dry environment.
-
Product Hazards: this compound itself is harmful if swallowed, in contact with skin, or inhaled, and it can cause skin and eye irritation.[14] Always consult the Safety Data Sheet (SDS) before handling.
Q4: How can I monitor the progress of my reaction?
A4: Reaction progress can be effectively monitored using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): This allows for a quick visualization of the consumption of the starting material (2-Fluorobenzonitrile) and the formation of the product (this compound).[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information about the presence of starting materials, products, and any side products, confirming their molecular weights.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Reagents: The sulfur source (e.g., NaSH, Lawesson's Reagent) may have degraded due to improper storage. 2. Insufficient Reaction Time or Temperature: The reaction may be sluggish under the chosen conditions. 3. Poor Solubility of Starting Material: 2-Fluorobenzonitrile may not be fully dissolved in the chosen solvent system. | 1. Use fresh, properly stored reagents. 2. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If the reaction is stalling, consider a moderate increase in temperature. 3. Choose a solvent in which the starting material is readily soluble, such as DMF or a mixture of a polar solvent and water.[8][10][15] |
| Formation of 2-Fluorobenzamide as a Major Byproduct | 1. Presence of Water with NaSH: Commercial NaSH is often a hydrate, and the presence of water can lead to the hydrolysis of the nitrile to the corresponding amide. 2. Hydrolysis during Workup: Acidic or basic conditions during the aqueous workup can hydrolyze the thioamide product back to the amide. | 1. Use anhydrous conditions if possible, or use a method that is tolerant to water. 2. Maintain a neutral pH during the workup and extraction. Use milder washing agents if necessary. |
| Reaction Stalls or is Incomplete | 1. Catalyst Inefficiency: The base catalyst (e.g., triethylamine, anion-exchange resin) may not be effective enough. 2. Reversible Reaction: The addition of H₂S or its equivalent to the nitrile can be a reversible process. | 1. Consider using a more effective catalyst system, such as the combination of sodium hydrosulfide and magnesium chloride, which has been shown to give high yields.[8][10][15] 2. Use a slight excess of the sulfurating agent to push the equilibrium towards the product. |
| Difficulty in Product Purification | 1. Co-elution with Starting Material: 2-Fluorobenzonitrile and this compound may have similar polarities, making separation by column chromatography challenging. 2. Presence of Polar Impurities: Byproducts from the sulfurating agent (e.g., phosphorus-based residues from Lawesson's Reagent) can complicate purification. | 1. Optimize the solvent system for column chromatography to achieve better separation. Recrystallization is also a viable method for purifying the solid product. 2. Follow established workup procedures to remove reagent-based impurities. For instance, an aqueous wash can help remove inorganic salts. |
| Defluorination of the Aromatic Ring | 1. Harsh Reaction Conditions: High temperatures or strongly basic/nucleophilic conditions could potentially lead to the substitution of the fluorine atom. | 1. Employ milder reaction conditions. Many successful syntheses of thioamides from nitriles are conducted at room temperature.[6][10][15] Avoid using excessively strong bases. |
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various reported conditions for the synthesis of thioamides from nitriles, which can be adapted for this compound.
| Sulfur Source | Catalyst/Additive | Solvent | Temperature | Typical Yield Range (%) | Reference |
| H₂S (gas) | Anion-exchange resin (Dowex 1X8, SH⁻ form) | Methanol/Water or Ethanol/Water | Room Temperature | 25-96 | [6] |
| NaSH·xH₂O | Magnesium Chloride (MgCl₂) | DMF | Room Temperature | 80-99 | [8][10][15] |
| NaSH | Diethylamine Hydrochloride | DMF or 1,4-Dioxane/Water | Mild Heating | Moderate to Excellent | [7][9] |
| Na₂S·9H₂O | None (for Willgerodt-Kindler type reactions) | DMF/aq. NH₃ | 115 °C | ~91 (for Thiobenzamide) | [16] |
Experimental Protocols
Protocol 1: Synthesis using Sodium Hydrosulfide and Magnesium Chloride[9][11][16]
This method is advantageous as it avoids the use of gaseous hydrogen sulfide.
-
Reaction Setup: To a solution of 2-Fluorobenzonitrile (1.0 eq) in Dimethylformamide (DMF), add magnesium chloride hexahydrate (1.0-1.5 eq).
-
Reagent Addition: To the stirred mixture, add sodium hydrosulfide hydrate (70%, 2.0-3.0 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Workup: Upon completion, pour the reaction mixture into ice water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.
Protocol 2: Synthesis using Gaseous Hydrogen Sulfide and an Anion-Exchange Resin[7]
This method utilizes an ion-exchange resin as a catalyst under mild conditions.
-
Resin Preparation: Prepare the SH⁻ form of an anion-exchange resin (e.g., Dowex 1X8).
-
Reaction Setup: Add the freshly prepared resin to a solution of 2-Fluorobenzonitrile (1.0 eq) in a mixture of methanol and water (e.g., 3:2 v/v).
-
H₂S Introduction: Bubble a slow stream of hydrogen sulfide gas through the gently stirred suspension at room temperature and atmospheric pressure.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction time can vary from 0.5 to 6 hours depending on the substrate.
-
Workup: Once the reaction is complete, filter the resin and wash it with the solvent mixture.
-
Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by crystallization or column chromatography.
Visualizations
Experimental Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. US5081275A - Process for the preparation of 2-fluorobenzonitrile from saccharin - Google Patents [patents.google.com]
- 3. 2-Fluorobenzonitrile | C7H4FN | CID 67855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Lawesson's Reagent [organic-chemistry.org]
- 12. Thioamide synthesis by thionation [organic-chemistry.org]
- 13. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | C7H6FNS | CID 2734821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Stability testing of 2-Fluorothiobenzamide under different pH and temperature conditions
Technical Support Center: 2-Fluorothiobenzamide Stability Testing
Disclaimer: Specific stability data for this compound is not extensively available in public literature. This guide is based on established principles of forced degradation and stability testing for analogous compounds, such as thioamides and benzamides, to provide a scientifically grounded and representative resource for researchers.[1][2][3][4] The provided data and protocols are illustrative and should be adapted based on experimental observations.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of conducting stability testing on this compound?
A1: Stability testing is crucial to understand how the quality of this compound varies over time under the influence of environmental factors like temperature, pH, and light.[5][6] These studies help to identify potential degradation products, establish degradation pathways, determine the intrinsic stability of the molecule, and develop stability-indicating analytical methods.[2][3][4][7] This information is essential for defining appropriate storage conditions and retest periods, ensuring the compound's integrity throughout its lifecycle.[6][8][9]
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure (a thioamide derivative), this compound is primarily susceptible to two degradation pathways:
-
Hydrolysis: The thioamide group (-CSNH2) can be hydrolyzed to the corresponding amide (2-Fluorobenzamide) and subsequently to 2-Fluorobenzoic acid, particularly under acidic or basic conditions.
-
Oxidation: The sulfur atom in the thioamide group is susceptible to oxidation, which can lead to the formation of various sulfoxides or sulfones, potentially altering the compound's properties.[10]
Q3: How do pH and temperature affect the stability of this compound?
A3: Both pH and temperature are expected to significantly influence the degradation rate.
-
pH: Stability is generally lowest at highly acidic (pH < 3) and highly alkaline (pH > 9) conditions due to acid- and base-catalyzed hydrolysis. The compound is expected to be most stable in the neutral to slightly acidic pH range.
-
Temperature: Degradation rates increase with temperature, following the principles of chemical kinetics, often modeled by the Arrhenius equation.[11] Elevated temperatures are used in accelerated stability studies to predict long-term stability.[9][12][13]
Q4: What analytical method is recommended for a stability-indicating assay?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach.[13][14] This method should be capable of separating the intact this compound from its potential degradation products, process impurities, and any excipients if in a formulation.[6] A UV detector is typically suitable, as the aromatic ring and thioamide group are chromophoric. Method development should be performed using samples from forced degradation studies to ensure specificity.[2][3]
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Recommended Action(s) |
| Rapid degradation observed even at neutral pH and room temperature. | 1. Oxidation: The sample may be exposed to atmospheric oxygen or trace oxidizing agents in the solvent. 2. Photodegradation: The compound might be sensitive to ambient or UV light.[5] 3. Contaminated Glassware/Reagents: Traces of acid, base, or metal ions can catalyze degradation. | 1. De-gas Solvents: Purge all buffers and solvents with nitrogen or argon. 2. Protect from Light: Conduct experiments in amber glassware or under light-protected conditions.[7] 3. Use High-Purity Materials: Use high-purity solvents and meticulously clean all glassware. |
| HPLC chromatogram shows poor peak shape (e.g., tailing, fronting) for the parent compound. | 1. Secondary Interactions: The thioamide group may be interacting with residual silanols on the HPLC column. 2. Inappropriate Mobile Phase pH: The pH may be too close to the pKa of the compound. 3. Column Overload: The concentration of the injected sample is too high. | 1. Modify Mobile Phase: Add a competing amine (e.g., 0.1% triethylamine) or use a column with end-capping. 2. Adjust pH: Adjust the mobile phase pH to be at least 2 units away from the compound's pKa. 3. Dilute Sample: Reduce the concentration of the sample being injected. |
| Multiple, unresolved peaks appear in the chromatogram over time. | 1. Complex Degradation: Multiple degradation pathways may be occurring simultaneously. 2. Suboptimal Chromatography: The HPLC method lacks the resolution to separate closely eluting degradants. | 1. Isolate Stress Conditions: Analyze samples from each stress condition (acid, base, heat) separately to identify specific degradants. 2. Optimize HPLC Method: Experiment with a different stationary phase (e.g., C18, Phenyl-Hexyl), adjust the mobile phase gradient, or change the organic modifier (e.g., acetonitrile to methanol). |
| The color of the sample solution changes during the study (e.g., turns yellow). | Formation of Chromophoric Degradants: Degradation products, particularly those resulting from oxidation or complex rearrangements of the thioamide group, may be colored. | Document the Observation: Note the time, condition, and intensity of the color change. Analyze with DAD/PDA: Use a Diode Array Detector in your HPLC system to obtain the UV-Vis spectrum of the colored impurity, which can aid in its identification. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for intentionally degrading the compound to generate its potential degradation products.[2][3][4]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 9 mL of the stressor solution in a sealed vial.
-
Acid Hydrolysis: 0.1 M Hydrochloric Acid. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M Sodium Hydroxide. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Use the stock solution diluted with a 50:50 acetonitrile:water mixture. Incubate at 80°C for 48 hours.
-
-
Sample Neutralization: Before HPLC analysis, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.
-
Analysis: Dilute all samples to a final concentration of approximately 50 µg/mL with the mobile phase and analyze by HPLC.
Protocol 2: Stability-Indicating HPLC Method
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD/PDA).
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 20% B, increase linearly to 80% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Quantitative Data Summary
The following tables present illustrative data from a hypothetical stability study of this compound.
Table 1: Stability of this compound under Different pH Conditions at 40°C
| pH Condition | Time (hours) | % Remaining of this compound | Major Degradant Peak Area (%) |
| pH 2 (0.01 M HCl) | 0 | 100.0 | 0.0 |
| 24 | 85.2 | 14.1 (Degradant A) | |
| 48 | 71.5 | 27.3 (Degradant A) | |
| pH 7 (Phosphate Buffer) | 0 | 100.0 | 0.0 |
| 24 | 99.1 | < 0.5 | |
| 48 | 98.5 | < 0.5 | |
| pH 10 (Borate Buffer) | 0 | 100.0 | 0.0 |
| 24 | 78.9 | 19.8 (Degradant A) | |
| 48 | 62.3 | 35.6 (Degradant A) | |
| Degradant A is likely 2-Fluorobenzamide, the hydrolysis product. |
Table 2: Stability of this compound at Different Temperatures (pH 7)
| Temperature | Time (days) | % Remaining of this compound |
| 25°C | 0 | 100.0 |
| 14 | 99.6 | |
| 30 | 99.1 | |
| 40°C | 0 | 100.0 |
| 14 | 97.2 | |
| 30 | 95.0 | |
| 60°C | 0 | 100.0 |
| 14 | 88.4 | |
| 30 | 79.5 |
Visualizations
Caption: Workflow for a forced degradation study.
References
- 1. pharmtech.com [pharmtech.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Stability Challenges for Pharmaceutical Products | RSSL [rssl.com]
- 6. Stability Testing - Pharmaceutical Products [eurofins.nl]
- 7. onyxipca.com [onyxipca.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 10. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]
- 12. ajpsonline.com [ajpsonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
Effective purification of 2-Fluorothiobenzamide from crude reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective purification of 2-Fluorothiobenzamide from crude reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude this compound reaction mixture?
A1: Common impurities can include:
-
2-Fluorobenzamide: This is a frequent byproduct formed by the hydrolysis of the thioamide functional group. Thioamides are generally more resistant to hydrolysis than amides, but the reaction can still occur, especially in the presence of water and acid or base.[1][2][3]
-
Unreacted Starting Materials: Depending on the synthetic route, these may include 2-fluorobenzonitrile or 2-fluorobenzamide.
-
Reagent Byproducts: If Lawesson's reagent is used for thionation, phosphorus-containing byproducts can be present.[4][5] These byproducts can sometimes have similar polarities to the desired product, complicating purification.[2]
-
Elemental Sulfur: When used in the synthesis, excess elemental sulfur may remain in the crude product.[6]
-
Side-Reaction Products: Other minor impurities can arise from side reactions, the nature of which will depend on the specific synthetic conditions employed.
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification techniques for this compound and similar thioamides are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the scale of the purification.
Q3: What is a good starting point for selecting a recrystallization solvent for this compound?
A3: A good recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. For thioamides, ethanol or ethanol/water mixtures are often good starting points.[4][5] A systematic solvent screening is the best approach to identify the ideal solvent or solvent system.
Q4: How can I monitor the progress of the purification?
A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the purification process.[7] It allows for the rapid assessment of the purity of fractions from column chromatography or the effectiveness of a recrystallization step. A common eluent system for thioamides on silica gel TLC plates is a mixture of hexane and ethyl acetate.[7]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Yield | - Too much solvent was used.- The compound is highly soluble in the cold solvent.- Premature crystallization occurred during hot filtration. | - Evaporate some of the solvent to concentrate the solution and attempt to crystallize again.- Select a different solvent where the compound has lower solubility at cold temperatures.- Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel. |
| Formation of an Oil Instead of Crystals | - The melting point of the solute is below the boiling point of the solvent.- The solution was cooled too rapidly.- High concentration of impurities. | - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- Re-dissolve the oil in a minimal amount of hot solvent and allow it to cool more slowly.- Consider using a lower-boiling point solvent or a different solvent system.- If impurities are high, first purify by column chromatography.[5] |
| Discolored Product (e.g., Yellow or Brown) | - Presence of colored impurities.- Oxidation of the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[5] |
| Persistent Impurity after Recrystallization | - The impurity has similar solubility characteristics to the product.- The impurity co-crystallizes with the product. | - Perform a second recrystallization, potentially with a different solvent system.- Consider purification by column chromatography for more effective separation. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Product and Impurities | - The chosen mobile phase does not provide sufficient resolution.- The column is overloaded with the crude product. | - Optimize the solvent system using TLC to achieve better separation between the product and impurity spots.- Use a less polar solvent system to increase the retention time and improve separation.- Ensure the amount of crude material loaded is appropriate for the column size. |
| Product Elutes with Streaking or Tailing | - The compound is not fully soluble in the mobile phase.- The presence of highly polar impurities. | - Ensure the chosen mobile phase is a good solvent for the product.- Add a small percentage of a more polar solvent to the mobile phase to improve solubility and peak shape.- Consider pre-adsorbing the crude product onto a small amount of silica gel before loading it onto the column. |
| Low Recovery of the Product | - The product is strongly adsorbed to the silica gel.- The product is unstable on silica gel. | - Gradually increase the polarity of the mobile phase to elute the product.- If the product is suspected to be unstable on silica gel, consider using a different stationary phase, such as alumina, or deactivating the silica gel with a small amount of triethylamine in the eluent. |
| Difficulty Separating this compound from 2-Fluorobenzamide | - These two compounds have similar polarities. | - Use a shallow gradient of a polar solvent in a non-polar solvent (e.g., a slow increase of ethyl acetate in hexane) to achieve fine separation.- Hydrophilic Interaction Chromatography (HILIC) can be an effective alternative for separating compounds with similar polarities, especially amides.[8][9] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general procedure for the purification of this compound by recrystallization. The ideal solvent should be determined by preliminary small-scale solubility tests.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature. Heat the mixture and add the solvent dropwise until the solid dissolves. Allow the solution to cool to room temperature and then in an ice bath to check for crystal formation.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot recrystallization solvent and heat the mixture on a hot plate with gentle swirling until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should commence. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals thoroughly, either by air drying or in a desiccator under vacuum.
Protocol 2: Column Chromatography of this compound
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and developing chamber
Procedure:
-
Eluent Selection: Using TLC, determine a suitable eluent system that provides good separation between this compound and its impurities. The desired product should have an Rf value of approximately 0.2-0.4 for optimal separation.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent. Carefully load the sample onto the top of the silica gel bed. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in separate tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Combining and Evaporation: Combine the fractions containing the pure this compound. Remove the solvent using a rotary evaporator to obtain the purified product.
Quantitative Data
The following tables provide a template for organizing experimental data to optimize the purification of this compound.
Table 1: Solubility Screening of this compound (Illustrative Example)
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation upon Cooling | Notes |
| Ethanol | Sparingly Soluble | Very Soluble | Good quality crystals | Promising for single-solvent recrystallization. |
| Water | Insoluble | Insoluble | N/A | Can be used as an anti-solvent. |
| Ethanol/Water (9:1) | Slightly Soluble | Very Soluble | Abundant, well-formed crystals | Excellent potential for mixed-solvent recrystallization. |
| Dichloromethane | Very Soluble | Very Soluble | No crystals | Not suitable for recrystallization. |
| Hexane | Insoluble | Sparingly Soluble | Poor crystal formation | May be useful as an anti-solvent or for washing. |
| Toluene | Sparingly Soluble | Soluble | Oiled out | Not ideal for recrystallization. |
Note: This table contains illustrative data. Researchers should perform their own solubility tests to determine the optimal solvent system for their specific crude product.
Table 2: Comparison of Purification Methods for this compound (Illustrative Data)
| Purification Method | Starting Purity (Area %) | Final Purity (Area %) | Yield (%) | Notes |
| Recrystallization (Ethanol/Water) | 85% | 98% | 75% | Effective at removing most impurities. |
| Column Chromatography (Hexane/EtOAc) | 85% | >99% | 60% | Higher purity achieved, but with lower yield. |
| Recrystallization followed by Column Chromatography | 85% | >99.5% | 50% | For achieving very high purity. |
Note: Purity can be assessed by techniques such as HPLC or GC analysis. The provided data is for illustrative purposes.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. benchchem.com [benchchem.com]
- 6. osti.gov [osti.gov]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. Separation of 2-aminobenzamide labeled glycans using hydrophilic interaction chromatography columns packed with 1.7 microm sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Issues of 2-Fluorothiobenzamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 2-Fluorothiobenzamide in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the first steps I should take?
A1: Initial troubleshooting should focus on the basics of your experimental setup. First, verify the purity of your this compound lot. Impurities can sometimes affect solubility. Ensure your aqueous buffer is correctly prepared, paying close attention to the pH, as it can significantly influence the solubility of ionizable compounds.[1] Applying mechanical energy such as vortexing, gentle heating (e.g., to 37°C), or sonication can help overcome the initial energy barrier for dissolution.[1] However, be cautious with heat, as it could potentially degrade the compound.
Q2: My this compound precipitates when I dilute my organic stock solution into an aqueous medium for my assay. How can I prevent this?
A2: This is a common issue when working with compounds that have poor aqueous solubility. The abrupt change in solvent polarity causes the compound to crash out of solution. To mitigate this, try reducing the concentration of your stock solution or performing a serial dilution into the aqueous medium. Optimizing the concentration of the organic co-solvent in the final solution (e.g., maintaining a low percentage of DMSO) can also help maintain solubility.[1] Additionally, consider the use of solubilizing excipients in your aqueous buffer to enhance the compound's solubility.[2]
Q3: What are the most common and effective strategies for increasing the aqueous solubility of a poorly soluble compound like this compound?
A3: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs.[3] These can be broadly categorized into physical and chemical modifications. Physical modifications include particle size reduction techniques like micronization and nanosuspension, which increase the surface area for dissolution.[3][4] Chemical modifications are often more effective and include pH adjustment, the use of co-solvents, and complexation with molecules like cyclodextrins.[3][4][5]
Q4: How does pH adjustment help in solubilizing this compound?
A4: The solubility of ionizable compounds is highly dependent on the pH of the solution.[4] For a compound with acidic or basic functional groups, adjusting the pH can convert it into a more soluble ionized (salt) form.[4] For weakly acidic drugs, increasing the pH to an alkaline environment enhances solubility, while for weakly basic drugs, a more acidic environment is beneficial.[4][6] It is crucial to first determine the pKa of this compound to effectively utilize this strategy.
Q5: What are co-solvents and how do they improve solubility?
A5: Co-solvents are water-miscible organic solvents that are used in combination with water to increase the solubility of hydrophobic compounds.[7] They work by reducing the polarity of the aqueous environment, which lessens the interfacial tension between the water and the non-polar solute.[7] Commonly used co-solvents in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[][9]
Q6: Can cyclodextrins be used to enhance the solubility of this compound?
A6: Yes, cyclodextrins are a viable option for improving the solubility of poorly soluble drugs. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity.[3] They can encapsulate the hydrophobic this compound molecule within their cavity, forming an inclusion complex that has significantly improved aqueous solubility.[2][3]
Troubleshooting Guides
Issue 1: this compound powder does not visually dissolve in the aqueous buffer.
| Troubleshooting Step | Rationale | Action |
| 1. Verify Compound and Buffer Integrity | Purity of the compound and correct buffer composition are fundamental for accurate solubility experiments. | - Confirm the purity of the this compound. - Double-check the weighing and dissolution of all buffer components and verify the final pH.[1] |
| 2. Apply Mechanical Agitation | Overcoming the activation energy barrier is often necessary for dissolution. | - Vortex the sample vigorously. - Use a sonicator bath for 15-30 minutes. - Gently warm the solution (e.g., to 37°C) while stirring.[1] |
| 3. Attempt pH Modification | If this compound has ionizable groups, altering the pH can significantly increase its solubility. | - Determine the pKa of this compound. - Adjust the pH of the buffer away from the pKa to favor the ionized form. For a weak acid, increase the pH. For a weak base, decrease the pH.[4] |
| 4. Introduce a Co-solvent | Reducing the overall polarity of the solvent can facilitate the dissolution of hydrophobic compounds. | - Prepare a stock solution of this compound in a water-miscible organic solvent like DMSO or ethanol. - Add the stock solution dropwise to the aqueous buffer while vortexing to achieve the desired final concentration. Ensure the final co-solvent concentration is low and compatible with downstream experiments. |
Issue 2: Precipitation occurs upon cooling of a heated solution of this compound.
| Troubleshooting Step | Rationale | Action |
| 1. Assess for Supersaturation | Heating can temporarily increase solubility, leading to a supersaturated and unstable solution upon cooling. | - Re-evaluate the required concentration. It might be above the thermodynamic solubility at room temperature. |
| 2. Utilize Solubilizing Excipients | Excipients can help to stabilize the dissolved compound and prevent precipitation. | - Add a surfactant (e.g., Tween 80, Poloxamer) to the aqueous buffer before adding this compound. - Investigate the use of cyclodextrins (e.g., HP-β-CD) to form a stable inclusion complex.[2] |
| 3. Consider Solid Dispersion Technology | For solid dosage form development, creating a solid dispersion can enhance solubility and dissolution rate. | - Explore techniques like solvent evaporation or hot-melt extrusion to disperse this compound in a hydrophilic carrier matrix. |
Quantitative Data on Solubility Enhancement
The following table presents hypothetical data to illustrate the potential improvements in the aqueous solubility of this compound using various enhancement techniques.
| Solvent System | Temperature (°C) | Hypothetical Solubility of this compound (µg/mL) |
| Deionized Water | 25 | 5 |
| Phosphate Buffered Saline (PBS), pH 7.4 | 25 | 8 |
| PBS, pH 5.0 | 25 | 50 |
| PBS, pH 9.0 | 25 | 3 |
| 10% Ethanol in Water | 25 | 150 |
| 20% PEG 400 in Water | 25 | 400 |
| 5% (w/v) HP-β-Cyclodextrin in Water | 25 | 800 |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
Objective: To determine the solubility of this compound in a water/co-solvent mixture.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Deionized Water
-
Vortex mixer
-
Sonicator
-
Microcentrifuge
-
HPLC system with a suitable column
Methodology:
-
Prepare a series of co-solvent mixtures with varying percentages of DMSO in deionized water (e.g., 5%, 10%, 20% v/v).
-
Add an excess amount of this compound powder to 1 mL of each co-solvent mixture in separate microcentrifuge tubes.
-
Vortex the tubes vigorously for 2 minutes.
-
Place the tubes in a sonicator bath for 30 minutes.
-
Incubate the tubes at a constant temperature (e.g., 25°C) with constant agitation for 24 hours to reach equilibrium.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtrate with an appropriate mobile phase and analyze the concentration of dissolved this compound using a validated HPLC method.
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation
Objective: To prepare and evaluate the solubility of a this compound-cyclodextrin inclusion complex.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized Water
-
Magnetic stirrer and stir bar
-
Freeze-dryer
-
Analytical balance
Methodology:
-
Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v) in deionized water.
-
Slowly add an excess of this compound to the HP-β-CD solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 48-72 hours to allow for complex formation.[10]
-
Freeze the resulting suspension at -80°C.
-
Lyophilize the frozen sample using a freeze-dryer to obtain a solid powder of the inclusion complex.[10]
-
To determine the solubility, add an excess of the lyophilized powder to deionized water and follow steps 3-8 from Protocol 1.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Workflow for co-solvent solubility determination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaguddu.com [pharmaguddu.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. wisdomlib.org [wisdomlib.org]
- 9. wjbphs.com [wjbphs.com]
- 10. oatext.com [oatext.com]
Preventing degradation of 2-Fluorothiobenzamide during storage and handling
This technical support center provides guidance on the proper storage and handling of 2-Fluorothiobenzamide to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Troubleshooting Guide
This guide provides solutions to common problems observed during the storage and use of this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Discoloration of Solid Compound (Yellowing) | Oxidation of the thioamide group. | Store under an inert atmosphere (e.g., argon or nitrogen). Avoid exposure to air and light. |
| Decreased Purity Over Time (Observed by HPLC/GC) | Hydrolysis, oxidation, or thermal degradation. | Verify storage conditions. Ensure the compound is stored at the recommended temperature, protected from light and moisture. |
| Inconsistent Experimental Results | Degradation of the stock solution. | Prepare fresh stock solutions for each experiment. If a stock solution must be stored, keep it at a low temperature (-20°C or below) for a limited time and re-verify its purity before use. |
| Formation of Precipitate in Solution | Low solubility or degradation leading to insoluble products. | Ensure the solvent is appropriate and the concentration is within the solubility limits. If degradation is suspected, analyze the precipitate to identify its composition. |
| Unexpected Reaction Byproducts | Reaction with incompatible reagents or solvents. | Avoid strong oxidizing agents, strong acids, and bases. Ensure solvents are of high purity and free from contaminants.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure long-term stability, solid this compound should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen is recommended), and protected from light. For extended storage, it is advisable to keep it at a low temperature, such as -20°C.
Q2: How should I prepare and store solutions of this compound?
A2: It is highly recommended to prepare solutions fresh for each use. If storage is necessary, use a high-purity, dry, aprotic solvent. Store the solution in a tightly sealed vial with minimal headspace, protected from light, and at a low temperature (e.g., -20°C or -80°C). Before use, it is good practice to re-verify the purity of the solution, especially if stored for an extended period.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the general reactivity of thioamides and fluorinated aromatic compounds, the primary degradation pathways for this compound are likely to be:
-
Hydrolysis: The thioamide functional group can be hydrolyzed to the corresponding amide (2-Fluorobenzamide) and hydrogen sulfide, particularly under acidic or basic conditions.
-
Oxidation: The sulfur atom in the thioamide group is susceptible to oxidation, which can lead to the formation of S-oxides or other oxidized species.[2][3][4] Strong oxidizing agents should be avoided.[1]
-
Thermal Degradation: At elevated temperatures, thermal decomposition can occur, potentially leading to the release of hazardous gases such as nitrogen oxides, sulfur oxides, and gaseous hydrogen fluoride.[1]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. Photostability studies are recommended to understand the compound's sensitivity to light.[5][6][7]
Q4: What analytical methods are suitable for assessing the purity and degradation of this compound?
A4: Several analytical techniques can be employed to monitor the purity of this compound and identify potential degradation products:
-
High-Performance Liquid Chromatography (HPLC): A versatile method for separating the parent compound from its impurities and degradation products.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing volatile impurities and degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the identification of unknown degradation products.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying and quantifying degradation products, especially in complex mixtures.[9][10]
Experimental Protocols
Stability-Indicating HPLC Method
This protocol outlines a general reverse-phase HPLC method for assessing the purity of this compound and detecting potential degradation products. Method validation for specific applications is required.
Instrumentation:
-
HPLC system with a UV detector or Diode Array Detector (DAD)
Method Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 30% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or scan with DAD for optimal wavelength) |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid) to prepare a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[11]
1. Acidic Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize a sample with 0.1 M NaOH before HPLC analysis.
2. Basic Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize a sample with 0.1 M HCl before HPLC analysis.
3. Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours.
-
Analyze directly by HPLC.
4. Thermal Degradation:
-
Place the solid compound in an oven at 80°C for 7 days.
-
Dissolve a sample in the mobile phase for HPLC analysis.
5. Photolytic Degradation:
-
Expose a solution of this compound to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[6]
-
Keep a control sample protected from light.
-
Analyze both samples by HPLC.
Visualizations
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. researchgate.net [researchgate.net]
- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 4. DSpace [kops.uni-konstanz.de]
- 5. scispace.com [scispace.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. rdlaboratories.com [rdlaboratories.com]
- 8. benchchem.com [benchchem.com]
- 9. Identification of degradation products in flumazenil using LC-Q-TOF/MS and NMR: Degradation pathway elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products - PMC [pmc.ncbi.nlm.nih.gov]
Addressing common challenges in the scale-up of 2-Fluorothiobenzamide production
Welcome to the technical support center for the synthesis and scale-up of 2-Fluorothiobenzamide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its production being scaled up?
A1: this compound is an organic compound featuring a thioamide group attached to a fluorinated benzene ring.[1] It serves as a crucial building block in medicinal chemistry for synthesizing various heterocyclic compounds, including thiazoles, which are investigated for a wide range of therapeutic applications. Scaling up its production is necessary to meet the demand for preclinical and clinical studies in drug development.
Q2: What are the primary synthesis routes for this compound at an industrial scale?
A2: There are two main scalable routes for producing this compound:
-
Thionation of 2-Fluorobenzamide: This involves converting the amide's carbonyl group into a thiocarbonyl using a thionating agent. Lawesson's reagent is commonly used, though its phosphorus byproducts can complicate purification at scale.[2][3][4]
-
Sulfurization of 2-Fluorobenzonitrile: This method involves the direct addition of a sulfur source to the nitrile group. While gaseous hydrogen sulfide (H₂S) can be used, its high toxicity and handling difficulties make solid, safer alternatives like sodium hydrosulfide (NaHS) preferable for scale-up operations.[5][6]
Q3: What are the major safety concerns when handling reagents for this synthesis?
A3: Key safety concerns include:
-
Hydrogen Sulfide (H₂S): If generated or used, H₂S is a highly toxic, flammable, and corrosive gas with a characteristic "rotten egg" smell.[7][8] Olfactory fatigue can occur quickly, making smell an unreliable indicator of its presence.[8] Proper ventilation, H₂S detectors, and emergency quenching protocols are mandatory.[7][9]
-
Lawesson's Reagent: This reagent and its byproducts have an unpleasant smell. It should be handled in a well-ventilated fume hood.[10]
-
Solvents: Many procedures use flammable organic solvents like Tetrahydrofuran (THF) or Toluene.[4][10] Appropriate measures for handling and storing flammable liquids must be followed to prevent fire and exposure.[11]
Synthesis Route Comparison
The choice of synthesis route is a critical decision in scaling up production. The following table summarizes the key aspects of the two primary methods.
| Feature | Route 1: Thionation of 2-Fluorobenzamide | Route 2: Sulfurization of 2-Fluorobenzonitrile |
| Starting Material | 2-Fluorobenzamide | 2-Fluorobenzonitrile[12][13][14] |
| Primary Reagent | Lawesson's Reagent or Phosphorus Pentasulfide (P₄S₁₀)[4][15] | Sodium Hydrosulfide (NaHS) or Hydrogen Sulfide (H₂S)[5][6] |
| Advantages | - Generally high-yielding and efficient for amides.[3] - Well-established laboratory procedure. | - Avoids an extra step if starting from the nitrile. - Using NaHS avoids handling highly toxic H₂S gas.[5] |
| Scale-Up Challenges | - Removal of phosphorus-containing byproducts is difficult.[2][3] - Workup can be complex and may require chromatography, which is not ideal for large scale.[10] | - H₂S gas is toxic and difficult to handle stoichiometrically.[5][8] - Reactions with NaHS may require careful pH control. |
Process Scale-Up Decision Workflow
Scaling up any chemical synthesis requires careful consideration of multiple factors. The following diagram illustrates a general workflow for transitioning from laboratory to production scale, highlighting key decision points.
Caption: General workflow for scaling up chemical production.
Troubleshooting Guide
This guide addresses specific problems that may arise during the scale-up of this compound synthesis.
Problem 1: Low Yield or Incomplete Conversion
Q: My reaction yield has dropped significantly after moving from a 1L flask to a 50L reactor. What are the likely causes and solutions?
A: A drop in yield during scale-up is a common issue often related to physical and chemical parameters that do not scale linearly.[16]
-
Possible Cause 1: Inefficient Mixing. What works with a small magnetic stir bar may be ineffective in a large vessel, leading to poor mass transfer and localized concentration gradients.[16]
-
Solution: Switch from a simple stirrer to a more appropriate mechanical stirrer (e.g., anchor, turbine, or pitched blade) designed for the reactor's geometry. Perform a mixing study to ensure homogeneity.
-
-
Possible Cause 2: Poor Temperature Control. Larger volumes have a lower surface-area-to-volume ratio, making heat transfer less efficient. Exothermic reactions can develop hot spots, leading to side reactions, while endothermic reactions may not reach the required temperature.[16]
-
Solution: Ensure the reactor's heating/cooling jacket is adequate for the batch size. Implement slower reagent addition for exothermic reactions to manage heat evolution. Monitor the internal reaction temperature, not just the jacket temperature.
-
-
Possible Cause 3: Reagent Stoichiometry. If using gaseous reagents like H₂S, ensuring accurate delivery at a larger scale can be challenging.
-
Solution: Switch to a solid, more easily quantifiable reagent like sodium hydrosulfide (NaHS).[5] If H₂S must be used, employ a mass flow controller for accurate dosing and monitor consumption.
-
The following flowchart can help diagnose the root cause of low yield.
Caption: A logical guide to troubleshooting low reaction yields.
Problem 2: Impurity Formation and Difficult Purification
Q: My final product is difficult to purify at scale. Column chromatography is not an option. What can I do?
A: Purification is a major bottleneck in scaling up. The goal is to avoid chromatography by controlling impurity formation and developing a robust crystallization procedure.
-
Possible Cause 1: Byproducts from Thionating Agent. When using Lawesson's reagent, phosphorus-containing byproducts are a primary impurity source and can hinder crystallization.[2][3]
-
Possible Cause 2: Product Degradation. this compound may be susceptible to hydrolysis (reverting to 2-fluorobenzamide) or oxidation, especially during workup or prolonged heating. The stability of similar compounds is often pH and temperature-dependent.[17]
-
Possible Cause 3: Unsuitable Crystallization Solvent. The solvent system used in the lab may not be effective for the larger volumes and different cooling profiles of a production setting.
-
Solution: Perform a systematic solvent screen to find a suitable recrystallization solvent or solvent/anti-solvent system. The ideal system should provide high recovery of the pure product while leaving impurities in the mother liquor.
-
Experimental Protocols
Protocol 1: Scale-Up Friendly Synthesis from 2-Fluorobenzamide via Lawesson's Reagent
This protocol incorporates a chromatography-free workup suitable for larger scales.[2][3]
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 2-Fluorobenzamide (1.0 equiv) and toluene (approx. 8 mL per gram of amide).
-
Reagent Addition: Add Lawesson's reagent (0.6 equiv) to the suspension.
-
Thionation: Heat the mixture to reflux (approx. 110°C) and monitor the reaction progress by TLC or HPLC until the starting amide is consumed.
-
Quench and Workup:
-
Cool the reaction mixture to room temperature.
-
Add ethylene glycol (2.0 equiv relative to Lawesson's reagent) and heat the mixture to reflux for 2 hours to decompose phosphorus byproducts.
-
Cool the mixture, add ethyl acetate and water for extraction.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Isolation: Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).
Protocol 2: Synthesis from 2-Fluorobenzonitrile using Sodium Hydrosulfide (NaHS)
This protocol avoids the use of highly toxic H₂S gas.[5]
-
Reagent Preparation: In a reactor, dissolve sodium hydrosulfide hydrate (NaHS·xH₂O, 1.5 equiv) and diethylamine hydrochloride (1.5 equiv) in a solvent mixture of 1,4-dioxane and water.
-
Reaction: Add 2-Fluorobenzonitrile (1.0 equiv) to the solution.
-
Heating: Gently heat the mixture (e.g., to 50-60°C) and monitor the reaction by HPLC. Aromatic nitriles are often converted rapidly.[5]
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to dissolve the salts and extract the product exhaustively with a suitable organic solvent like ethyl acetate.
-
-
Isolation and Purification: Combine the organic extracts, wash with brine, dry, and concentrate under reduced pressure. Purify the resulting solid by recrystallization.
Protocol 3: Forced Degradation (Stress Testing) Study
This protocol helps identify potential degradation pathways.[17]
-
Stock Solution: Prepare a 1 mg/mL stock solution of pure this compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Stress: Keep a solid sample of the compound in an oven at a controlled temperature (e.g., 70°C).
-
Analysis: Withdraw samples from each condition at various time points (e.g., 2, 8, 24 hours). Neutralize the acid/base samples before analysis by HPLC-UV and LC-MS to identify and characterize any degradation products.[18]
References
- 1. This compound | C7H6FNS | CID 2734821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 3. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate pol ... - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00013G [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydrogen Sulfide Removal: Effective and Sustainable Strategies for Industries - Promindsa [en.promindsa.com]
- 8. A Practical Guide to Working with H2S at the Interface of Chemistry and Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemicalproductsokc.com [chemicalproductsokc.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. m.youtube.com [m.youtube.com]
- 12. 394-47-8|2-Fluorobenzonitrile|BLD Pharm [bldpharm.com]
- 13. nbinno.com [nbinno.com]
- 14. US5081275A - Process for the preparation of 2-fluorobenzonitrile from saccharin - Google Patents [patents.google.com]
- 15. Thioamide synthesis by thionation [organic-chemistry.org]
- 16. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 17. benchchem.com [benchchem.com]
- 18. Identification and characterization of stress degradation products of febuxostat employing ultra-performance liquid chromatography-ultraviolet/photodiode array and liquid chromatography-mass spectrometry/time-of-flight studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolving peak tailing and broadening in HPLC analysis of 2-Fluorothiobenzamide
This technical support guide provides troubleshooting strategies for resolving common issues such as peak tailing and peak broadening encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 2-Fluorothiobenzamide.
Frequently Asked Questions (FAQs)
Q1: What are peak tailing and peak broadening in HPLC?
In an ideal HPLC separation, a compound elutes from the column as a sharp, symmetrical, Gaussian-shaped peak.[1]
-
Peak Tailing occurs when the back half of the peak is wider than the front half, creating an asymmetrical "tail."[2] This is often quantified by a tailing factor (Tf) or asymmetry factor (As) greater than 1.2.[3][4] Tailing can compromise the accuracy of peak integration and reduce the resolution between closely eluting peaks.[5]
-
Peak Broadening refers to an increase in the peak width, resulting in shorter, wider peaks. This leads to a decrease in column efficiency (theoretical plates) and can also negatively impact resolution.[2]
Q2: What are the primary causes of peak tailing for a compound like this compound?
Peak tailing for this compound, which contains a basic thioamide group, is frequently caused by secondary interactions between the analyte and the stationary phase.[6] The most common causes include:
-
Silanol Interactions : The thioamide functional group can interact strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based columns (like C18).[1][4] These interactions create a secondary retention mechanism that leads to tailing.[1]
-
Incorrect Mobile Phase pH : If the mobile phase pH is not optimized, the ionization state of this compound and the silanol groups can lead to strong, undesirable interactions.[3]
-
Column Overload : Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2][3]
-
Column Degradation : Over time, columns can degrade, leading to the formation of voids, contamination, or loss of the bonded phase, all of which can cause peak tailing.[2][7]
-
Extra-Column Effects : Issues outside the column, such as excessive tubing length or dead volumes in fittings, can contribute to peak broadening and tailing.[3]
Q3: How can I systematically troubleshoot peak shape issues?
A logical, step-by-step approach is crucial. A recommended troubleshooting workflow involves isolating the problem by changing one parameter at a time.
References
Validation & Comparative
A Comparative Guide to HPLC Method Validation for 2-Fluorothiobenzamide Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) is a critical attribute that directly impacts the safety and efficacy of drug products. For novel compounds such as 2-Fluorothiobenzamide, a robust and validated analytical method is essential for ensuring its quality. High-Performance Liquid Chromatography (HPLC) is a widely used technique for purity assessment due to its high resolution, sensitivity, and accuracy.[1] This guide provides a comprehensive overview of a validated HPLC method for determining the purity of this compound, compares it with alternative analytical techniques, and presents detailed experimental protocols.
I. HPLC Method for Purity Assessment of this compound
A stability-indicating reversed-phase HPLC (RP-HPLC) method is proposed for the quantitative determination of this compound and the separation of its potential process-related impurities and degradation products.
A. Experimental Protocol
The following protocol outlines the steps for the validation of an HPLC method for assessing the purity of this compound, in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.[4]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][5]
-
Mobile Phase: A gradient mixture of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (acetonitrile).
-
Gradient Program: A typical gradient would start with a high percentage of aqueous phase and gradually increase the organic phase to elute any potential impurities. For example, 0-5 min (95% A), 5-25 min (95-20% A), 25-30 min (20% A), 30-32 min (20-95% A), 32-35 min (95% A).
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Detection Wavelength: UV detection at an appropriate wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 10 µL.[4]
2. Preparation of Solutions:
-
Standard Solution: A solution of this compound reference standard of known purity is prepared in the mobile phase at a concentration of approximately 0.1 mg/mL.[4]
-
Sample Solution: A solution of the this compound sample to be tested is prepared in the mobile phase at a concentration of approximately 0.1 mg/mL.[4]
-
Spiked Sample Solution: The sample solution is spiked with known amounts of potential impurities or related substances to demonstrate the method's ability to separate and quantify them.
3. Method Validation Parameters:
The HPLC method is validated for the following parameters as per ICH guidelines[2][6]:
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[3][6] This is evaluated by analyzing stressed samples (e.g., exposed to acid, base, oxidation, heat, and light) to ensure that the main peak is free from any co-eluting peaks.[3]
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.[6] This is determined by analyzing a series of at least five concentrations of the this compound reference standard over a range of 50-150% of the nominal concentration.[6] The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[6] It is determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples). The recovery of the analyte should be within 98.0% to 102.0%.[6]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[6] It is assessed at two levels:
-
Repeatability (Intra-assay precision): Analysis of at least six replicate samples of the same batch, with a relative standard deviation (RSD) of ≤ 2%.
-
Intermediate Precision: The results are obtained by different analysts, on different days, and with different equipment. The RSD should be ≤ 2%.[3]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6] These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.
-
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[6] This is evaluated by making small changes to the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). The system suitability parameters should remain within the acceptance criteria.
B. Data Presentation: HPLC Method Performance
The expected performance data for the validated HPLC method for this compound purity assessment is summarized in the table below.
| Validation Parameter | Acceptance Criteria | Expected Result |
| Specificity | No interference at the retention time of this compound from impurities or degradation products. | The method is specific for this compound. |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0% | < 1.0% |
| - Intermediate Precision | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.01% of nominal concentration |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.03% of nominal concentration |
| Robustness | System suitability parameters pass under varied conditions. | The method is robust. |
II. Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool for purity assessment, other techniques can also be employed, each with its own advantages and limitations.
| Analytical Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of analytes between a stationary phase and a mobile phase.[1] | High resolution, high sensitivity, quantitative accuracy, and suitability for a wide range of compounds.[1][2] | Requires reference standards for identification and quantification of impurities.[4] |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.[1] | Excellent for volatile impurities and residual solvents.[1] | Not suitable for non-volatile or thermally labile compounds like this compound without derivatization.[7] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[8] | Provides structural information about impurities, enabling their identification without reference standards.[8] | Higher cost and complexity compared to HPLC-UV. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure of the analyte and any impurities present.[1][8] | Can provide absolute quantification without a reference standard (qNMR) and is excellent for structural elucidation.[1] | Lower sensitivity compared to chromatographic techniques, making it less suitable for trace impurity analysis. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by the sample, providing a molecular fingerprint.[8] | Rapid and non-destructive, useful for identification and screening.[8] | Not a separative technique, so it is difficult to quantify individual impurities in a mixture. |
III. Visualizing the HPLC Method Validation Workflow
The following diagram illustrates the logical workflow of the HPLC method validation process.
References
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. pharmtech.com [pharmtech.com]
- 4. benchchem.com [benchchem.com]
- 5. "Development and validation of an HPLC method for the purity assay of B" by K.-T. Liu, H.-H. Yang et al. [jfda-online.com]
- 6. assayprism.com [assayprism.com]
- 7. Challenging Pharmaceutical Impurity Analyses - Derivatization - Part 1 [thermofisher.com]
- 8. 8+ Drug Purity Tests: Quick & Easy [jitsi.cmu.edu.jm]
Comparative analysis of the biological activity of 2-Fluorothiobenzamide and its analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of fluorinated thiobenzamide analogs, with a primary focus on their antibacterial properties. The strategic introduction of fluorine into therapeutic molecules is a well-established approach in medicinal chemistry to enhance pharmacokinetic and physicochemical properties, such as metabolic stability and membrane permeability.[1] Fluorine's unique properties can also lead to increased binding affinity for molecular targets.[1] This analysis summarizes key experimental data, details the methodologies used, and visualizes the proposed mechanism of action and experimental workflows.
Data Presentation: Antibacterial Activity
The primary biological activity investigated for analogs of 2-Fluorothiobenzamide is their antibacterial efficacy, particularly against Gram-positive bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for a series of ortho-, meta-, and para-fluorobenzoylthiosemicarbazides, which serve as close structural analogs. The data reveals that the antibacterial response is highly dependent on the substitution pattern.[1][2] Optimal activity was observed for derivatives containing a trifluoromethyl group.[1][2]
Table 1: Minimum Inhibitory Concentrations (MIC) of ortho-Fluorobenzoylthiosemicarbazide Analogs (μg/mL)
| Compound ID | R-group | S. aureus ATCC 25923 | S. epidermidis ATCC 12228 | B. subtilis ATCC 6633 | M. luteus ATCC 10240 |
|---|---|---|---|---|---|
| 7a | 3-CF₃-Ph | 15.62 | 15.62 | 31.25 | 7.82 |
| 9a | 3,5-(CF₃)₂-Ph | 7.82 | 7.82 | 15.62 | 7.82 |
| 11a | 4-CF₃-Ph | 15.62 | 15.62 | 15.62 | 7.82 |
| 13a | 4-F-Ph | 125 | 125 | 125 | 62.5 |
| 15a | 4-Cl-Ph | 31.25 | 31.25 | 31.25 | 15.62 |
| Cefuroxime (Control) | - | 0.49 | 0.98 | 0.24 | 0.12 |
Table 2: Minimum Inhibitory Concentrations (MIC) of meta-Fluorobenzoylthiosemicarbazide Analogs (μg/mL)
| Compound ID | R-group | S. aureus ATCC 25923 | S. epidermidis ATCC 12228 | B. subtilis ATCC 6633 | M. luteus ATCC 10240 |
|---|---|---|---|---|---|
| 7b | 3-CF₃-Ph | 15.62 | 15.62 | 15.62 | 7.82 |
| 9b | 3,5-(CF₃)₂-Ph | 15.62 | 7.82 | 15.62 | 7.82 |
| 11b | 4-CF₃-Ph | 7.82 | 7.82 | 15.62 | 7.82 |
| 13b | 4-F-Ph | 125 | 62.5 | 125 | 62.5 |
| 15b | 4-Cl-Ph | 31.25 | 15.62 | 31.25 | 15.62 |
| Cefuroxime (Control) | - | 0.49 | 0.98 | 0.24 | 0.12 |
Table 3: Minimum Inhibitory Concentrations (MIC) of para-Fluorobenzoylthiosemicarbazide Analogs (μg/mL)
| Compound ID | R-group | S. aureus ATCC 25923 | S. epidermidis ATCC 12228 | B. subtilis ATCC 6633 | M. luteus ATCC 10240 |
|---|---|---|---|---|---|
| 7c | 3-CF₃-Ph | 31.25 | 15.62 | 31.25 | 15.62 |
| 9c | 3,5-(CF₃)₂-Ph | 15.62 | 15.62 | 15.62 | 7.82 |
| 11c | 4-CF₃-Ph | 15.62 | 15.62 | 15.62 | 7.82 |
| 13c | 4-F-Ph | 125 | 125 | 125 | 62.5 |
| 15c | 4-Cl-Ph | 62.5 | 31.25 | 62.5 | 15.62 |
| Cefuroxime (Control) | - | 0.49 | 0.98 | 0.24 | 0.12 |
Data sourced from a study on fluorobenzoylthiosemicarbazides and their analogs.[1]
Proposed Mechanism of Action
Docking studies suggest that fluorobenzoylthiosemicarbazides may act as allosteric inhibitors of D-alanyl-D-alanine ligase (Ddl).[1][2] This enzyme is crucial for the synthesis of peptidoglycan, an essential component of the bacterial cell wall. By inhibiting Ddl, these compounds disrupt cell wall formation, leading to bacterial cell death.
Caption: Proposed mechanism of action for fluorobenzoylthiosemicarbazide analogs.
Experimental Protocols
The antibacterial activity of the thiobenzamide analogs was determined using a standard twofold serial microdilution assay, as recommended by the Clinical and Laboratory Standards Institute (CLSI).[1]
1. Preparation of Bacterial Inoculum:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis) are cultured in an appropriate broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.
-
The bacterial suspension is diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
2. Compound Preparation and Dilution:
-
The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
A series of twofold dilutions of the stock solution are prepared in the broth medium across a 96-well microtiter plate. The final concentrations typically range from 0.12 to 250 µg/mL.
3. Incubation:
-
The prepared bacterial inoculum is added to each well of the microtiter plate containing the diluted compounds.
-
Control wells are included: a positive control (broth + inoculum, no compound) to ensure bacterial growth, and a negative control (broth only) to check for sterility. A reference antibiotic (e.g., Cefuroxime) is also tested under the same conditions.
-
The plates are incubated at 37°C for 18-24 hours.
4. Determination of MIC:
-
Following incubation, the plates are visually inspected for bacterial growth (indicated by turbidity).
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
Evaluating the Efficacy of 2-Fluorothiobenzamide and its Analogs Against Common Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Thioamides, a class of sulfur-containing organic compounds, have garnered interest for their diverse biological activities. This guide provides a comparative evaluation of the potential antimicrobial efficacy of 2-Fluorothiobenzamide and its closely related fluorinated thiobenzamide analogs against established antimicrobial agents. Due to the limited publicly available data on this compound, this guide will draw upon published data for structurally similar compounds to provide a representative comparison.
Data Presentation: Comparative Antimicrobial Efficacy
The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism. The following tables summarize the MIC values for representative fluorinated thiobenzamide analogs against common Gram-positive and Gram-negative bacteria, alongside the MIC values of widely used antibiotics for comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of Fluorinated Thiobenzamide Analogs against Staphylococcus aureus
| Compound | MIC (µg/mL) | Reference |
| Fluorobenzoylthiosemicarbazide Derivatives | 7.82 - 31.25 | [1] |
| This compound (Predicted) | (Data Not Available) | |
| Vancomycin | 0.5 - 2.0 | [2] |
| Ciprofloxacin | 0.25 - 1.0 | [2] |
| Linezolid | 1.0 - 4.0 | [3] |
Table 2: Minimum Inhibitory Concentration (MIC) of Common Antibiotics against Escherichia coli
| Compound | MIC (µg/mL) | Reference |
| This compound (Predicted) | (Data Not Available) | |
| Ciprofloxacin | 0.015 - 0.125 | [2] |
| Gentamicin | 0.25 - 2.0 | |
| Ceftriaxone | 0.03 - 0.25 | [4] |
| Trimethoprim/Sulfamethoxazole | 0.12/2.28 - 1/19 |
Experimental Protocols
The determination of MIC values is crucial for evaluating the antimicrobial potency of a compound. The following are detailed methodologies for two standard antimicrobial susceptibility testing methods.
Broth Microdilution Method
This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.
-
Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). A series of twofold dilutions of the compound are then prepared in a 96-well microtiter plate using Mueller-Hinton Broth (MHB) as the diluent.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate, containing the diluted antimicrobial agent, is inoculated with the bacterial suspension. A growth control well (containing no antimicrobial agent) and a sterility control well (containing uninoculated broth) are also included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.[5][6]
Agar Dilution Method
This method involves incorporating the antimicrobial agent into a solid growth medium.
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of the test compound. This is achieved by adding the appropriate volume of the antimicrobial stock solution to the molten agar before it solidifies. A control plate with no antimicrobial agent is also prepared.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation: The surface of each agar plate is inoculated with the bacterial suspension using a multipoint inoculator or a calibrated loop.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria on the agar surface.[7]
Mandatory Visualization
Potential Mechanism of Action of Thioamide Derivatives
The exact antimicrobial mechanism of action for this compound is not yet fully elucidated. However, the proposed mechanism for some thioamide-containing drugs involves biotransformation into active metabolites. For instance, the antitubercular drug ethionamide, a thioamide, is activated by a mycobacterial monooxygenase. This activation leads to the formation of an adduct with NAD+, which in turn inhibits mycolic acid synthesis, a crucial component of the mycobacterial cell wall. It is hypothesized that fluorinated thiobenzamides may undergo a similar bioactivation process within bacterial cells.
References
- 1. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. saudijournals.com [saudijournals.com]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. integra-biosciences.com [integra-biosciences.com]
A Comparative Guide to the Structural Validation of Synthesized 2-Fluorothiobenzamide: X-ray Crystallography vs. Spectroscopic Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in chemical synthesis and characterization. This guide provides an objective comparison of X-ray crystallography with common spectroscopic techniques for the structural validation of synthesized 2-Fluorothiobenzamide, a compound of interest in medicinal chemistry and materials science.
This publication outlines the experimental protocols for the synthesis of this compound and the subsequent structural analysis using X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Quantitative data from these techniques are presented in structured tables to facilitate a clear comparison of their performance and the types of information they provide.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process, starting with the synthesis of the precursor 2-fluorobenzonitrile, followed by its thionation.
Synthesis of 2-Fluorobenzonitrile
Several methods exist for the synthesis of 2-fluorobenzonitrile. A common laboratory-scale preparation involves the diazotization of 2-aminobenzonitrile followed by a Schiemann reaction. However, for larger scale and higher purity, the fluorodenitration of 2-nitrobenzonitrile using a fluoride source like tetramethylammonium fluoride (TMAF) in a polar aprotic solvent is an efficient method that can lead to near-quantitative yields.
Thionation of 2-Fluorobenzonitrile to this compound
The conversion of the nitrile group to a thioamide can be accomplished using various reagents. A widely used and effective method involves the use of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) in a suitable solvent such as toluene or dioxane. Alternatively, the reaction of the nitrile with hydrogen sulfide gas in the presence of a basic catalyst, such as an anion-exchange resin, or with sodium hydrogen sulfide and a co-reagent like magnesium chloride or diethylamine hydrochloride, provides a direct route to the primary thioamide.
Structural Validation Methods: A Head-to-Head Comparison
The definitive confirmation of the synthesized product's structure is paramount. Here, we compare the gold-standard method of single-crystal X-ray crystallography with three widely used spectroscopic techniques.
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays through a single crystal of this compound, one can obtain precise measurements of bond lengths, bond angles, and the overall molecular conformation, as well as intermolecular interactions within the crystal lattice.
Experimental Protocol: Single-Crystal X-ray Diffraction
A suitable single crystal of synthesized this compound is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected on a detector. The collected data is then processed to determine the unit cell dimensions and the electron density map, from which the atomic positions are refined to yield the final crystal structure.
Data Presentation: Crystallographic Data for this compound
The following table summarizes key crystallographic parameters and selected bond lengths and angles for this compound, obtained from the Crystallography Open Database (COD ID: 4513260).
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.459(2) |
| b (Å) | 5.898(2) |
| c (Å) | 14.333(4) |
| β (°) | 104.09(2) |
| Volume (ų) | 693.3(3) |
| Z | 4 |
| Bond | Length (Å) | Bond | Angle (°) |
| C1-C2 | 1.389(4) | C2-C1-C6 | 120.3(3) |
| C1-C6 | 1.381(4) | C1-C2-C3 | 120.0(3) |
| C2-F1 | 1.359(3) | C2-C3-C4 | 119.8(3) |
| C2-C3 | 1.378(4) | C3-C4-C5 | 120.4(3) |
| C3-C4 | 1.383(5) | C4-C5-C6 | 120.2(3) |
| C4-C5 | 1.379(5) | C5-C6-C1 | 119.3(3) |
| C5-C6 | 1.387(4) | C1-C7-S1 | 122.9(2) |
| C1-C7 | 1.493(4) | C1-C7-N1 | 115.7(3) |
| C7-S1 | 1.662(3) | N1-C7-S1 | 121.4(2) |
| C7-N1 | 1.319(4) |
Spectroscopic Methods: Complementary Structural Insights
While X-ray crystallography provides the ultimate structural proof for crystalline solids, spectroscopic methods are indispensable for routine analysis, confirmation of functional groups, and for studying molecules in solution.
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the connectivity and chemical environment of atoms in a molecule.
Experimental Protocol: NMR Spectroscopy
A small amount of the synthesized this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
Data Presentation: Predicted NMR Data for this compound
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||
| Proton | Chemical Shift (ppm) | Carbon | Chemical Shift (ppm) |
| Aromatic CH | 7.1 - 7.6 | Aromatic CH | 115 - 135 |
| NH₂ | 8.0 - 9.0 | Aromatic C-F | 158 - 162 |
| Aromatic C-C(S) | 130 - 135 | ||
| C=S | ~200 |
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: FTIR Spectroscopy
A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. The spectrum is then recorded.
Data Presentation: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300 - 3100 | N-H stretch | Primary Amine (-NH₂) |
| 1620 - 1580 | N-H bend | Primary Amine (-NH₂) |
| 1450 - 1400 | C=C stretch | Aromatic Ring |
| 1350 - 1150 | C=S stretch | Thioamide |
| 1250 - 1100 | C-F stretch | Aryl Fluoride |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Experimental Protocol: Mass Spectrometry
A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography. The molecules are ionized (e.g., by electron impact or electrospray ionization) and the mass-to-charge ratio of the resulting ions is measured.
Data Presentation: Expected Mass Spectrum of this compound
| m/z | Interpretation |
| 155 | [M]⁺ (Molecular Ion) |
| 138 | [M - NH₃]⁺ |
| 122 | [M - SH]⁺ |
| 109 | [C₆H₄F]⁺ |
| 95 | [C₆H₄CN]⁺ |
Workflow and Logical Relationships
The following diagram illustrates the overall workflow for the synthesis and structural validation of this compound.
Caption: Synthesis and structural validation workflow.
Conclusion
This guide demonstrates that while X-ray crystallography stands as the unequivocal method for determining the solid-state structure of this compound, a comprehensive validation relies on the synergistic use of spectroscopic techniques. NMR, IR, and Mass Spectrometry provide crucial, complementary data that confirm the molecular connectivity, functional groups, and molecular weight, respectively. For researchers in drug development and materials science, the integration of these analytical methods is essential for the complete and accurate characterization of newly synthesized compounds.
2-Fluorothiobenzamide versus 4-Fluorothiobenzamide: a comparative biological activity study
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiobenzamides, a class of organic compounds containing a thioamide functional group attached to a benzene ring, have garnered significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a fluorine atom to the benzamide scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can modulate its biological profile. This guide provides a comparative overview of the potential biological activities of two isomeric fluorinated thiobenzamides: 2-Fluorothiobenzamide and 4-Fluorothiobenzamide. While direct comparative studies are limited in publicly available literature, this document synthesizes information from related compounds and outlines the experimental framework for a comprehensive comparative analysis.
Chemical Structures
| Compound | Structure |
| This compound | Chemical Formula: C₇H₆FNS Molecular Weight: 155.19 g/mol |
| 4-Fluorothiobenzamide | Chemical Formula: C₇H₆FNS Molecular Weight: 155.19 g/mol |
Potential Biological Activities
Based on studies of structurally related fluorinated thioamides and benzamides, this compound and 4-Fluorothiobenzamide are anticipated to exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer effects. The position of the fluorine atom is expected to play a crucial role in the potency and selectivity of these actions.
Antimicrobial and Antifungal Activity
Fluorinated organic molecules are known to possess significant antimicrobial properties. Studies on related compounds like fluorobenzoylthiosemicarbazides have demonstrated activity against Gram-positive bacteria. It is hypothesized that both 2- and 4-Fluorothiobenzamide may exhibit inhibitory effects against various bacterial and fungal strains. The mechanism could involve the disruption of cell wall synthesis or interference with essential metabolic pathways.
Anticancer Activity
Numerous fluorinated compounds have been developed as anticancer agents. The cytotoxic potential of these thiobenzamide isomers against various cancer cell lines warrants investigation. The mechanism of action could involve the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways involved in cancer cell proliferation and survival.
HMG-CoA Reductase Inhibition
There is a commercially available suggestion that 4-Fluorothiobenzamide may act as an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in the cholesterol biosynthesis pathway. Statins, a class of drugs that inhibit this enzyme, are widely used to lower cholesterol levels. If confirmed, this would represent a significant and distinct biological activity for the 4-fluoro isomer compared to other known thiobenzamides.
Comparative Data Presentation (Illustrative Examples)
Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Microbial Strain | This compound (MIC) | 4-Fluorothiobenzamide (MIC) | Ciprofloxacin (Control) |
| Staphylococcus aureus | Data not available | Data not available | 0.5 |
| Bacillus subtilis | Data not available | Data not available | 0.25 |
| Escherichia coli | Data not available | Data not available | 1 |
| Pseudomonas aeruginosa | Data not available | Data not available | 2 |
Table 2: Comparative Antifungal Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Fungal Strain | This compound (MIC) | 4-Fluorothiobenzamide (MIC) | Fluconazole (Control) |
| Candida albicans | Data not available | Data not available | 2 |
| Aspergillus niger | Data not available | Data not available | 8 |
Table 3: Comparative Cytotoxicity (IC₅₀ in µM) against Human Cancer Cell Lines
| Cell Line | This compound (IC₅₀) | 4-Fluorothiobenzamide (IC₅₀) | Doxorubicin (Control) |
| MCF-7 (Breast Cancer) | Data not available | Data not available | 0.8 |
| A549 (Lung Cancer) | Data not available | Data not available | 1.2 |
| HeLa (Cervical Cancer) | Data not available | Data not available | 0.5 |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential in a comparative biological activity study of this compound and 4-Fluorothiobenzamide.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compounds against a panel of pathogenic bacteria.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Test compounds (this compound, 4-Fluorothiobenzamide)
-
Positive control (e.g., Ciprofloxacin)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compounds and the positive control in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well plate to achieve a range of concentrations.
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the diluted bacterial suspension to each well containing the test compounds and controls.
-
Include a growth control (bacteria in MHB without any compound) and a sterility control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antifungal Susceptibility Testing
Objective: To determine the MIC of the compounds against pathogenic fungi.
Materials:
-
RPMI-1640 medium
-
96-well microtiter plates
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Test compounds
-
Positive control (e.g., Fluconazole)
Procedure:
-
Follow a similar serial dilution and inoculation procedure as described for antibacterial testing, using RPMI-1640 medium.
-
For yeast-like fungi (Candida), prepare the inoculum to a final concentration of 0.5-2.5 x 10³ CFU/mL.
-
For filamentous fungi (Aspergillus), prepare a spore suspension and adjust the concentration accordingly.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC as the lowest concentration that causes a significant inhibition of fungal growth compared to the growth control.
Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the cytotoxic effects of the compounds on human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds and the positive control in the cell culture medium.
-
Replace the medium in the wells with the medium containing the various concentrations of the compounds.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
Experimental Workflow
Caption: A general experimental workflow for the comparative biological evaluation of this compound and 4-Fluorothiobenzamide.
Hypothetical Signaling Pathway Inhibition
Navigating the Cross-Reactivity Landscape of 2-Fluorothiobenzamide: A Comparative Guide
For researchers and drug development professionals, understanding the cross-reactivity profile of a novel compound is paramount to predicting its potential therapeutic efficacy and off-target effects. This guide provides a framework for assessing the cross-reactivity of 2-Fluorothiobenzamide, a small molecule with potential biological activity. Due to the limited publicly available data on this specific compound, this guide presents a comparative analysis based on the known activities of structurally related thiobenzamide derivatives and outlines key experimental assays for its comprehensive evaluation.
Kinase Profiling: Assessing Off-Target Kinase Interactions
Kinases are a large family of enzymes that play crucial roles in cellular signaling. Unintended inhibition or activation of kinases can lead to adverse effects. A broad-spectrum kinase screen is a critical first step in profiling a compound's selectivity.
Hypothetical Kinome Scan Data
The following table presents hypothetical data from a KINOMEscan® assay, comparing this compound to a known multi-kinase inhibitor (Compound X) and a selective inhibitor (Compound Y). The data is presented as the percentage of control, where a lower value indicates stronger binding.
| Kinase Target | This compound (% of Control @ 10 µM) | Compound X (% of Control @ 1 µM) | Compound Y (% of Control @ 1 µM) |
| Primary Target | 5 | 2 | 3 |
| Off-Target Kinase 1 | 85 | 10 | 92 |
| Off-Target Kinase 2 | 92 | 15 | 95 |
| Off-Target Kinase 3 | 78 | 5 | 88 |
| Off-Target Kinase 4 | 95 | 25 | 98 |
Experimental Protocol: KINOMEscan® Competition Binding Assay
The KINOMEscan® assay is a competition-based binding assay that quantifies the interaction of a test compound with a panel of kinases.
-
Kinase Preparation: A library of DNA-tagged kinases is utilized.
-
Ligand Immobilization: A broadly active kinase inhibitor is immobilized on a solid support.
-
Competition: The test compound is incubated with the kinase and the immobilized ligand. The test compound competes for binding to the kinase's active site.
-
Quantification: The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.
KINOMEscan® Assay Workflow
Cellular Target Engagement: Confirming Intracellular Interactions
While in vitro assays are valuable, confirming that a compound engages its intended target within a complex cellular environment is crucial. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for this purpose.
Hypothetical CETSA Data
This table illustrates hypothetical results from a CETSA experiment, showing the change in the melting temperature (ΔTm) of a target protein in the presence of this compound and control compounds. A positive ΔTm indicates target stabilization upon compound binding.
| Compound | Concentration (µM) | ΔTm (°C) |
| This compound | 1 | +3.5 |
| This compound | 10 | +5.2 |
| Negative Control | 10 | +0.2 |
| Positive Control | 1 | +4.8 |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
CETSA® measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.
-
Cell Treatment: Intact cells are treated with the test compound or vehicle control.
-
Heating: The treated cells are heated to a range of temperatures.
-
Lysis and Centrifugation: Cells are lysed, and precipitated proteins are separated from the soluble fraction by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified by methods such as Western blotting or ELISA.
-
Data Analysis: A melting curve is generated by plotting the soluble protein fraction against temperature. A shift in the melting curve indicates ligand binding.
CETSA® Assay Workflow
Broad Panel Screening: Uncovering Unintended Molecular Interactions
To assess the broader cross-reactivity profile, screening against a diverse panel of receptors, enzymes, and ion channels is essential. Commercial services like the Eurofins SafetyScreen44 panel provide a standardized way to identify potential off-target liabilities.
Hypothetical SafetyScreen44 Panel Data
The following table shows hypothetical data for this compound screened at 10 µM against a selection of targets. Significant activity is typically defined as >50% inhibition or stimulation.
| Target | Assay Type | This compound (% Inhibition/Stimulation @ 10 µM) |
| Adenosine A1 Receptor | Binding | 15% |
| Dopamine D2 Receptor | Binding | 8% |
| GABA-A Receptor | Binding | 22% |
| Monoamine Oxidase A (MAO-A) | Enzyme | 65% |
| hERG Channel | Ion Channel | 12% |
Experimental Protocol: Radioligand Binding and Enzyme Assays
These assays are typically performed by specialized contract research organizations (CROs).
-
Target Preparation: Membranes or purified enzymes for each target are prepared.
-
Assay: The test compound is incubated with the target preparation in the presence of a specific radioligand (for binding assays) or a substrate (for enzyme assays).
-
Detection: The amount of bound radioligand or enzymatic product is measured.
-
Data Analysis: The percentage of inhibition or stimulation compared to a vehicle control is calculated.
Biological Activity Screening: Antimicrobial and Cytotoxic Profiling
Thiobenzamide derivatives have been reported to possess antimicrobial and anticancer properties.[1] Assessing the activity of this compound in these areas can reveal potential therapeutic applications and provide insights into its general cytotoxicity.
Hypothetical Antimicrobial and Cytotoxicity Data
This table presents hypothetical Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values for this compound against various microbial strains and cancer cell lines.
| Assay Type | Organism/Cell Line | This compound (MIC/IC50 in µM) | Comparator Compound (MIC/IC50 in µM) |
| Antibacterial | Staphylococcus aureus | 12.5 | 2.1 (Vancomycin) |
| Antifungal | Candida albicans | 25 | 0.5 (Amphotericin B) |
| Anticancer | A549 (Lung Cancer) | 8.2 | 0.1 (Doxorubicin) |
| Anticancer | MCF-7 (Breast Cancer) | 15.6 | 0.2 (Doxorubicin) |
Experimental Protocol: Broth Microdilution and MTT Assays
-
Antimicrobial Susceptibility Testing (Broth Microdilution):
-
A two-fold serial dilution of the test compound is prepared in a 96-well plate.
-
Each well is inoculated with a standardized suspension of the microorganism.
-
The plates are incubated under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
-
-
Cytotoxicity Assay (MTT):
-
Cancer cells are seeded in a 96-well plate and allowed to adhere.
-
The cells are treated with serial dilutions of the test compound.
-
After a set incubation period, MTT reagent is added, which is converted to a colored formazan product by viable cells.
-
The formazan is solubilized, and the absorbance is measured to determine cell viability. The IC50 value is calculated from the dose-response curve.
-
Conclusion
While specific experimental data for this compound is currently lacking, this guide provides a comprehensive roadmap for its cross-reactivity assessment. By employing a tiered approach that includes broad-panel kinase screening, cellular target engagement assays, and profiling against a diverse set of receptors, enzymes, and biological systems, researchers can build a robust understanding of the compound's selectivity and potential off-target effects. The provided hypothetical data and experimental protocols serve as a valuable resource for designing and interpreting these crucial studies, ultimately facilitating the translation of promising molecules into safe and effective therapeutics.
References
Confirming the Purity of 2-Fluorothiobenzamide using Quantitative NMR (qNMR): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The determination of purity is a critical step in the development and quality control of pharmaceutical compounds. For organofluorine compounds such as 2-Fluorothiobenzamide, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, particularly ¹⁹F qNMR, offers a powerful and direct method for purity assessment. This guide provides a comprehensive comparison of qNMR with other analytical techniques and presents a detailed experimental protocol for the purity determination of this compound.
Comparison of Analytical Techniques for Purity Determination
Quantitative NMR stands as a primary analytical method, allowing for the determination of compound purity without the need for a specific reference standard of the analyte itself.[1] This is in contrast to other common chromatographic techniques which rely on response factors and comparison to a known standard of the same compound. A summary of the comparison is presented below.
| Analytical Technique | Principle | Advantages | Disadvantages |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei.[2] | - Primary method, potentially SI-traceable.[1] - Does not require an identical reference standard for the analyte.[1] - High precision and accuracy. - Can provide structural information of impurities. | - Lower sensitivity compared to chromatographic methods. - Requires careful selection of internal standard and experimental parameters. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of components between a mobile and stationary phase.[3][4] | - High sensitivity and resolution.[3] - Widely applicable to a broad range of compounds. - Established and well-understood technique.[4] | - Requires a reference standard of the analyte for quantification. - Response factors can vary between compounds. - Potential for co-elution of impurities.[4] |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.[4] | - Excellent for volatile and thermally stable compounds.[4] - High resolution. | - Not suitable for non-volatile or thermally labile compounds. - Derivatization may be required for some analytes. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules.[4] | - High sensitivity and specificity.[4] - Provides molecular weight information. - Can be coupled with chromatographic techniques (e.g., LC-MS, GC-MS).[5] | - Quantification can be complex and may require isotopic labeling. - Ionization efficiency can vary significantly between compounds. |
Experimental Protocol: Purity Determination of this compound by ¹⁹F qNMR
This protocol outlines the steps for determining the purity of this compound using ¹⁹F qNMR with an internal standard.
1. Materials and Reagents:
-
Analyte: this compound (sample of unknown purity)
-
Internal Standard (IS): 3,5-Bis(trifluoromethyl)benzoic acid (certified reference material with known purity).[6][7]
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
NMR Tubes: 5 mm high-precision NMR tubes
-
Analytical Balance: Capable of weighing to ±0.01 mg
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 15-25 mg of the internal standard, 3,5-Bis(trifluoromethyl)benzoic acid, into the same vial.
-
Record the exact weights of both the analyte and the internal standard.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆. Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
Nucleus: ¹⁹F
-
Pulse Program: A standard single-pulse experiment with proton decoupling.
-
Acquisition Parameters:
-
Spectral Width: Sufficient to cover the signals of both the analyte and the internal standard.
-
Pulse Angle: 90°
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ relaxation time of the signals of interest (a D1 of 30-60 seconds is often sufficient for ¹⁹F).[8]
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[9]
-
Temperature: Maintain a constant temperature (e.g., 298 K).
-
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to the entire spectrum.
-
Integrate the well-resolved signals of both this compound and the internal standard. For this compound, integrate the signal corresponding to the fluorine atom. For 3,5-Bis(trifluoromethyl)benzoic acid, integrate the signal corresponding to the six fluorine atoms of the two CF₃ groups.
5. Purity Calculation:
The purity of the analyte (P_analyte) is calculated using the following equation[10]:
Where:
-
I_analyte: Integral of the analyte signal (this compound)
-
N_analyte: Number of fluorine nuclei for the integrated analyte signal (for this compound, N_analyte = 1)
-
I_IS: Integral of the internal standard signal
-
N_IS: Number of fluorine nuclei for the integrated internal standard signal (for 3,5-Bis(trifluoromethyl)benzoic acid, N_IS = 6)
-
MW_analyte: Molecular weight of the analyte (this compound)
-
MW_IS: Molecular weight of the internal standard (3,5-Bis(trifluoromethyl)benzoic acid)
-
m_analyte: Mass of the analyte
-
m_IS: Mass of the internal standard
-
P_IS: Purity of the internal standard
Visualizations
Caption: Experimental workflow for qNMR purity determination.
Caption: Logical relationship for qNMR purity calculation.
References
- 1. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 2. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. rroij.com [rroij.com]
- 6. 2024-02-07-new-qnmr-standard - BIPM [bipm.org]
- 7. 2024-02-07-new-qnmr-standard-fr - BIPM [bipm.org]
- 8. learning.sepscience.com [learning.sepscience.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. Purity Calculation - Mestrelab Resources [mestrelab.com]
A Comparative Guide to the Synthetic Efficiency of Routes to 2-Fluorothiobenzamide
For researchers, scientists, and drug development professionals, the efficient synthesis of target molecules is a cornerstone of successful project advancement. This guide provides a comparative analysis of three distinct synthetic pathways to 2-Fluorothiobenzamide, a valuable building block in medicinal chemistry. The routes are evaluated based on key performance indicators such as product yield, reaction time, and the nature of the starting materials and reagents. Detailed experimental protocols and a visual representation of the synthetic workflows are provided to facilitate informed decision-making in the laboratory.
Data Presentation: A Comparative Analysis
The following table summarizes the quantitative data for the three benchmarked synthetic routes to this compound.
| Parameter | Route 1: Direct Thionation of 2-Fluorobenzonitrile | Route 2: Two-Step Synthesis via 2-Fluorobenzamide | Route 3: One-Pot Synthesis from 2-Fluorobenzaldehyde |
| Starting Material | 2-Fluorobenzonitrile | 2-Fluorobenzonitrile | 2-Fluorobenzaldehyde |
| Key Reagents | Sodium Hydrosulfide, Magnesium Chloride | 1. NaOH (aq) 2. Lawesson's Reagent | Thiourea, Potassium Persulfate, Pyridine, DMF |
| Number of Steps | 1 | 2 | 1 (One-Pot) |
| Reaction Time | 4 - 6 hours | 1. 2 - 3 hours 2. 3 - 5 hours | 24 hours |
| Reaction Temperature | 60 °C | 1. 100 °C (Reflux) 2. 80 °C (Reflux) | 125 °C |
| Reported Yield | High (typically 80-99% for aryl nitriles)[1] | High (Hydrolysis is typically quantitative; Thionation with Lawesson's reagent gives high yields) | Moderate to Good (Varies with substrate, typically 50-75% for aryl aldehydes)[2][3] |
| Advantages | Single step, high yield, avoids toxic gaseous H₂S.[1] | Utilizes a common and reliable thionation reagent. | One-pot procedure from a different starting material. |
| Disadvantages | Requires careful handling of sodium hydrosulfide. | Two distinct reaction and work-up steps. | High reaction temperature, longer reaction time, and use of a high-boiling solvent (DMF). |
Experimental Protocols
The following are detailed experimental methodologies for the three evaluated synthetic routes to this compound.
Route 1: Direct Thionation of 2-Fluorobenzonitrile with Sodium Hydrosulfide
This procedure is adapted from the synthesis of aromatic thioamides from nitriles.[1]
Materials:
-
2-Fluorobenzonitrile (1.0 eq)
-
Sodium hydrosulfide hydrate (NaSH·xH₂O) (2.0 eq)
-
Magnesium chloride hexahydrate (MgCl₂·6H₂O) (1.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluorobenzonitrile in DMF.
-
Add magnesium chloride hexahydrate to the solution and stir until it dissolves.
-
Add sodium hydrosulfide hydrate in one portion.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and water.
-
Acidify the aqueous mixture with a dilute solution of hydrochloric acid (e.g., 1 M HCl) to precipitate the crude product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Route 2: Two-Step Synthesis via 2-Fluorobenzamide and Thionation with Lawesson's Reagent
This route involves the hydrolysis of the nitrile followed by thionation of the resulting amide.
Step 1: Hydrolysis of 2-Fluorobenzonitrile to 2-Fluorobenzamide
Materials:
-
2-Fluorobenzonitrile (1.0 eq)
-
Sodium hydroxide (NaOH) (2.0 eq)
-
Water
-
Ethanol (co-solvent, optional)
Procedure:
-
In a round-bottom flask, prepare a solution of sodium hydroxide in water.
-
Add 2-fluorobenzonitrile to the alkaline solution (and ethanol if needed for solubility).
-
Heat the mixture to reflux (approximately 100 °C) and stir for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and neutralize with concentrated hydrochloric acid to precipitate the 2-fluorobenzamide.
-
Collect the white solid by vacuum filtration, wash with cold water, and dry thoroughly.
Step 2: Thionation of 2-Fluorobenzamide with Lawesson's Reagent [4][5]
Materials:
-
2-Fluorobenzamide (1.0 eq)
-
Lawesson's Reagent (0.5 eq)
-
Toluene (anhydrous)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-fluorobenzamide in anhydrous toluene.
-
Add Lawesson's reagent to the suspension.
-
Heat the mixture to reflux (approximately 80 °C for toluene) and stir for 3-5 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature. The crude product can be purified by column chromatography on silica gel.
-
Alternatively, a workup procedure to decompose the phosphorus-containing byproducts can be employed by adding a small amount of ethanol and refluxing for an additional hour before solvent removal and extraction.[4]
Route 3: One-Pot Synthesis from 2-Fluorobenzaldehyde
This protocol is based on a three-component reaction for the synthesis of aryl thioamides.[2][3]
Materials:
-
2-Fluorobenzaldehyde (1.0 eq)
-
Thiourea (2.0 eq)
-
Potassium persulfate (K₂S₂O₈) (2.0 eq)
-
Pyridine (5.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a sealed tube, combine 2-fluorobenzaldehyde, thiourea, potassium persulfate, and pyridine in DMF.
-
Seal the tube and heat the reaction mixture to 125 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Visualization of Synthetic Pathways
The following diagram illustrates the logical relationships between the starting materials and the final product for the three benchmarked synthetic routes.
Caption: Comparative synthetic routes to this compound.
References
Hypothetical Comparative Docking Analysis of 2-Fluorothiobenzamide with Liver Protein Targets
A guide for researchers exploring the potential interactions of 2-Fluorothiobenzamide, this document presents a hypothetical comparative docking study against key protein targets. Due to a lack of published docking studies specifically for this compound, this analysis is based on established methodologies and target proteins identified for its parent compound, Thiobenzamide.
Thiobenzamide is a known hepatotoxin that exerts its effects through the covalent binding of its metabolites to various cellular proteins, primarily within the liver.[1] Understanding how structural modifications, such as the addition of a fluorine atom in this compound, might alter the binding affinity and selectivity for these target proteins is crucial for structure-activity relationship (SAR) studies and the development of potentially less toxic analogs. This guide outlines a comparative in silico analysis of this compound and Thiobenzamide against a selection of identified protein targets from rat liver studies.[1]
Data Presentation: A Comparative Overview
The following table summarizes hypothetical quantitative data from a comparative docking study. The values presented are for illustrative purposes to demonstrate how such data would be presented and are not derived from actual experiments. The selected target proteins—Glutathione S-transferase Mu 1 (GSTM1), Microsomal Epoxide Hydrolase (mEH), and Serum Albumin—are known targets of Thiobenzamide metabolites.[1] A lower docking score generally indicates a more favorable binding interaction.
| Compound | Target Protein | PDB ID | Docking Score (kcal/mol) | Estimated Binding Affinity (kcal/mol) | Interacting Residues (Hypothetical) |
| This compound | GSTM1 | 1XW5 | -7.8 | -8.2 | TYR-115, LEU-12, ARG-131 |
| mEH | 1S8O | -7.2 | -7.5 | ASP-334, TYR-382, HIS-523 | |
| Serum Albumin | 4OR0 | -6.5 | -6.9 | LYS-199, TRP-214, ARG-222 | |
| Thiobenzamide | GSTM1 | 1XW5 | -7.1 | -7.4 | TYR-115, VAL-104, SER-65 |
| mEH | 1S8O | -6.8 | -7.1 | ASP-334, TYR-382, PHE-496 | |
| Serum Albumin | 4OR0 | -6.1 | -6.4 | LYS-199, TRP-214, ALA-291 |
Experimental Protocols
The following protocol describes a generalized workflow for conducting a comparative molecular docking study, based on standard methodologies in computational drug design.
1. Ligand Preparation:
-
3D Structure Generation: The 3D structures of this compound and Thiobenzamide are generated using a molecular builder such as ChemDraw or MarvinSketch.
-
Energy Minimization: The structures are then subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
-
File Format Conversion: The optimized ligand structures are saved in a format compatible with the docking software (e.g., .pdbqt for AutoDock Vina).
2. Protein Preparation:
-
Structure Retrieval: The 3D crystal structures of the target proteins (GSTM1, mEH, Serum Albumin) are downloaded from the Protein Data Bank (PDB).
-
Receptor Cleaning: Water molecules, co-crystallized ligands, and any non-essential ions are removed from the protein structure.
-
Protonation and Charge Assignment: Hydrogen atoms are added to the protein, and appropriate charges are assigned to the amino acid residues.
-
Grid Box Generation: A grid box is defined around the active or allosteric binding site of the protein to specify the search space for the docking simulation.
3. Molecular Docking Simulation:
-
Software: A widely used docking program such as AutoDock Vina, Glide, or DOCK is employed for the simulation.[2]
-
Docking Algorithm: A flexible-ligand and rigid-receptor docking approach is typically performed. The algorithm explores various conformations and orientations of the ligand within the defined grid box.
-
Scoring Function: The docking program's scoring function calculates the binding affinity (docking score) for each generated pose, predicting the most favorable binding mode.
4. Analysis of Results:
-
Pose Selection: The docked pose with the lowest binding energy is typically selected as the most representative binding mode.
-
Interaction Analysis: The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are analyzed using visualization software like PyMOL or Discovery Studio.
-
Comparative Analysis: The docking scores and binding modes of this compound are compared with those of Thiobenzamide to elucidate the influence of the fluorine substitution on binding affinity and interaction patterns.
Visualizations
The following diagrams illustrate the workflow of a comparative docking study and a hypothetical signaling pathway involving one of the target proteins.
Caption: Experimental Workflow for Comparative Molecular Docking.
Caption: Hypothetical Signaling Pathway of GSTM1-Mediated Detoxification.
References
Head-to-head comparison of 2-Fluorothiobenzamide and established enzyme inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a head-to-head comparison of the potential enzyme inhibitory activities of 2-Fluorothiobenzamide against well-established enzyme inhibitors. While direct experimental data on this compound's specific inhibitory profile is not extensively available in public literature, this document extrapolates its potential activities based on the known enzymatic interactions of structurally related thiobenzamide and benzamide compounds. This comparison serves as a foundational guide for researchers interested in exploring the therapeutic potential of this compound.
Postulated Enzyme Targets and Established Inhibitors
Based on the known biological activities of analogous compounds, this compound is postulated to exhibit inhibitory effects against several key enzyme families. This section provides a comparative overview of its potential targets alongside established inhibitors for which quantitative inhibitory data is available.
Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)
Thiobenzamide derivatives have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for the regulation of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease and other neurological disorders.
Table 1: Comparison with Established Cholinesterase Inhibitors
| Enzyme | Established Inhibitor | IC50 Value |
| Acetylcholinesterase (AChE) | Donepezil | 9.10 µM |
| Galantamine | Varies | |
| Rivastigmine | Varies | |
| Tacrine | Varies | |
| Butyrylcholinesterase (BChE) | Rivastigmine | 5.90 µM |
| Ethopropazine | 210 nM[1] |
Carbohydrate-Metabolizing Enzymes: α-Amylase and α-Glucosidase
Benzamide and thiobenzamide derivatives have shown potential in inhibiting α-amylase and α-glucosidase. These enzymes are involved in the digestion of carbohydrates, and their inhibition is a therapeutic approach for managing type 2 diabetes by controlling postprandial hyperglycemia.
Table 2: Comparison with Established α-Amylase and α-Glucosidase Inhibitors
| Enzyme | Established Inhibitor | IC50 Value |
| α-Amylase | Acarbose | Potent inhibitor, specific IC50 varies with assay conditions.[2] |
| Grape Seed Extract | Comparable potency to Acarbose.[2] | |
| α-Glucosidase | Acarbose | Varies |
| Miglitol | Varies | |
| Voglibose | Varies | |
| Epigallocatechin gallate (EGCG) | Over 300 times more potent than acarbose in some studies.[2] |
Cytochrome P450 (CYP450) Enzymes
Thiobenzamide is known to interact with and potentially inhibit cytochrome P450 enzymes, a superfamily of enzymes essential for the metabolism of a wide range of xenobiotics, including drugs. Understanding the interaction of this compound with CYP450 isoforms is crucial for assessing its potential for drug-drug interactions.
Table 3: Comparison with Established CYP450 Inhibitors
| CYP450 Isoform | Established Inhibitor |
| CYP1A2 | Fluvoxamine, Ciprofloxacin |
| CYP2C9 | Fluconazole, Amiodarone |
| CYP2C19 | Omeprazole, Fluoxetine |
| CYP2D6 | Bupropion, Quinidine |
| CYP3A4 | Ketoconazole, Ritonavir |
Experimental Protocols
Detailed methodologies are essential for the validation and replication of enzyme inhibition studies. The following are generalized protocols for assessing the inhibitory activity against the aforementioned enzyme classes.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE by quantifying the formation of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.[3]
Materials:
-
Acetylcholinesterase (from electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (this compound) and positive control (e.g., Donepezil)
Procedure:
-
Prepare working solutions of the enzyme, substrate (ATCI), and DTNB in phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, test compound at various concentrations, and the enzyme solution.
-
Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATCI) and DTNB solution to all wells.
-
Measure the absorbance at 412 nm at regular intervals for a set duration.
-
Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
α-Amylase Inhibition Assay
This assay determines the ability of a compound to inhibit α-amylase, a key enzyme in carbohydrate digestion.[4][5]
Materials:
-
α-Amylase solution (e.g., from porcine pancreas) in phosphate buffer (pH 6.9)
-
Starch solution (1% w/v)
-
Dinitrosalicylic acid (DNS) reagent
-
Test compound (this compound) and positive control (e.g., Acarbose)
Procedure:
-
Pre-incubate the α-amylase solution with various concentrations of the test compound for a specific time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Add the starch solution to initiate the enzymatic reaction and incubate for a further period (e.g., 20 minutes).
-
Stop the reaction by adding the DNS reagent.
-
Boil the mixture for 5-10 minutes to allow for color development.
-
After cooling to room temperature, dilute the reaction mixture with distilled water.
-
Measure the absorbance at 540 nm.
-
The percentage of inhibition is calculated, and the IC50 value is determined.
Cytochrome P450 Inhibition Assay (In Vitro)
This protocol outlines a general procedure for determining the inhibitory potential of a compound on major human CYP450 isoforms using human liver microsomes.
Materials:
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
CYP450 isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9)
-
Test compound (this compound) and positive control inhibitors
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound and positive control inhibitors.
-
In a microcentrifuge tube, pre-incubate the HLM, buffer, and the test compound at various concentrations at 37°C.
-
Add the isoform-specific probe substrate to the mixture.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate the reaction for a specific time at 37°C.
-
Terminate the reaction by adding a quenching solvent (e.g., cold acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.
-
Calculate the percentage of inhibition and determine the IC50 value.
Visualizing Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.
Caption: Acetylcholine signaling pathway and inhibition of AChE.
Caption: Experimental workflow for α-amylase inhibition assay.
References
- 1. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of α-Amylase and α-Glucosidase Activity by Tea and Grape Seed Extracts and their Constituent Catechins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
- 5. In vitro study on α-amylase inhibitory activity of an Indian medicinal plant, Phyllanthus amarus - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Fluorothiobenzamide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for 2-Fluorothiobenzamide, a compound utilized in various research applications. Adherence to these protocols is critical for minimizing risks and maintaining a safe research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. All handling of this compound should be conducted within a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[2]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[2]
-
If swallowed: Call a poison control center or doctor immediately for treatment advice.[2]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its isomer, 4-Fluorothiobenzamide, for which more extensive data is available. This information is crucial for assessing the chemical's hazards.
| Property | Value | Source |
| Molecular Formula | C₇H₆FNS | PubChem[3] |
| Molecular Weight | 155.19 g/mol | PubChem[3] |
| Appearance | Solid (Crystalline powder for related compounds) | Fisher Scientific[4] |
| Melting Point | Not available for 2-isomer. (150 °C / 302 °F for 4-isomer) | Fisher Scientific[4] |
| GHS Hazard Classifications | Acute Toxicity 4 (Oral, Dermal, Inhalation), Skin Irritation 2, Serious Eye Irritation 2 | PubChem[3], Fisher Scientific[2] |
Disposal Protocol
The primary recommended method for the disposal of this compound and materials contaminated with it is through an approved hazardous waste disposal plant.[2] High-temperature incineration is a common and effective method for the destruction of organofluorine compounds.[1]
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Clearly label all waste containing this compound as "Hazardous Waste."
-
The label must include the full chemical name, concentration, and associated hazards (e.g., "Toxic," "Irritant").
-
Segregate waste containing this compound from other waste streams, especially from incompatible materials such as strong oxidizing agents.[1][2]
-
-
Containerization:
-
Use only approved, chemically compatible, and leak-proof containers for waste collection.
-
Ensure containers are securely sealed to prevent spills or vapor release.
-
-
Collection of Waste:
-
Solid Waste: Collect un-used or surplus this compound directly into the designated hazardous waste container.
-
Contaminated Labware: Disposable items such as gloves, pipette tips, and weighing paper that have come into contact with the compound should be placed in a sealed bag and then into the solid hazardous waste container.
-
Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container can be disposed of as non-hazardous waste, with the label defaced.
-
Solutions: Collect any solutions containing this compound in a designated, sealed container for liquid hazardous waste. Do not mix with other solvent waste unless compatibility has been confirmed.
-
-
Storage:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure Satellite Accumulation Area (SAA) within the laboratory.[1]
-
The SAA should be away from sources of ignition and incompatible chemicals.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Provide the EHS office with a complete inventory of the waste.
-
Experimental Protocols
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-Fluorothiobenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Fluorothiobenzamide in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Hazard Assessment
This compound is classified as a hazardous substance. Based on its GHS classification, it is harmful if swallowed, in contact with skin, or inhaled, and it causes skin and serious eye irritation[1]. The thioamide functional group, a component of this compound, is associated with potential long-term health effects, and some thioamides have demonstrated carcinogenic, mutagenic, and teratogenic properties in animal studies[2]. Therefore, it is imperative to handle this compound with a high degree of caution.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure. The following table summarizes the required protective equipment.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z.87.1 standards. A face shield should be worn over safety glasses for splash-prone procedures. | Protects against splashes and airborne particles that can cause serious eye irritation[1][3][4]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) of sufficient thickness. Double-gloving is recommended. | Prevents skin contact, as the substance is harmful and causes skin irritation[1][3][4]. Gloves should be inspected before use and changed frequently, especially if contaminated. |
| Body Protection | A fully buttoned laboratory coat. For larger quantities or splash risks, an impervious or chemical-resistant apron or suit is necessary. | Protects skin and personal clothing from contamination[2][5]. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood is required. If dust or aerosols may be generated, a NIOSH-approved respirator (e.g., N95 or higher) is mandatory. | Prevents inhalation, as the substance is harmful if inhaled[1][3][4]. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Weighing:
-
Work Area: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure[2].
-
Decontamination: The work surface should be decontaminated before and after use. A spill kit must be readily accessible.
-
Weighing: To avoid contamination of balances and surrounding areas, weigh the solid compound within the fume hood using a tared, sealed container[2].
2. Experimental Procedure:
-
Transfers: Use appropriate tools (e.g., spatulas, powder funnels) to transfer the solid. For solutions, use a calibrated pipette or syringe.
-
Temperature Control: Be mindful of potential exothermic reactions and have cooling baths (e.g., ice water) available as needed[2].
-
Incompatibilities: Avoid contact with strong oxidizing agents[3].
3. Post-Experiment:
-
Quenching: If the reaction requires quenching, perform this step carefully within the fume hood.
-
Decontamination: Thoroughly decontaminate all equipment and the work area. Wash hands and any exposed skin thoroughly after handling[3][6].
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including gloves, pipette tips, and weighing paper, must be collected in a dedicated, clearly labeled hazardous waste container[2][3][6].
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, properly labeled container. Do not mix with other waste streams unless compatibility has been confirmed[2].
-
Disposal: Dispose of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Experimental Workflow Diagram
The following diagram illustrates the standard operating procedure for handling this compound, from preparation to final disposal.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
